Dhfr-IN-8
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H14N6S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
7-(1,3-benzothiazol-5-ylmethyl)pyrrolo[3,2-f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C18H14N6S/c19-17-16-11-5-6-24(14(11)3-2-12(16)22-18(20)23-17)8-10-1-4-15-13(7-10)21-9-25-15/h1-7,9H,8H2,(H4,19,20,22,23) |
InChI Key |
WFHFOKYUKSODFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN3C=CC4=C3C=CC5=C4C(=NC(=N5)N)N)N=CS2 |
Origin of Product |
United States |
Foundational & Exploratory
Dhfr-IN-8: A Technical Guide to its Mechanism of Action as a Dihydrofolate Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dhfr-IN-8 is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This document serves as an in-depth technical guide to the mechanism of action of this compound, with a particular focus on its activity against Methicillin-Resistant Staphylococcus aureus (MRSA). By targeting DHFR, this compound disrupts the synthesis of essential precursors for DNA and RNA, leading to the inhibition of bacterial growth. This guide provides a comprehensive overview of its biochemical interactions, relevant signaling pathways, and the experimental methodologies used to characterize such inhibitors.
Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target
Dihydrofolate reductase (EC 1.5.1.3) is a ubiquitous enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor. THF and its derivatives are essential one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids. Consequently, the inhibition of DHFR leads to the depletion of these vital precursors, disrupting DNA replication and cell proliferation. This makes DHFR an attractive target for antimicrobial and anticancer therapies. The structural differences between prokaryotic and eukaryotic DHFR enzymes allow for the development of selective inhibitors, minimizing host toxicity.
This compound: A Potent Inhibitor of MRSA DHFR
This compound has been identified as a potent inhibitor of DHFR in Methicillin-Resistant Staphylococcus aureus (MRSA), a significant human pathogen responsible for numerous infections. Its efficacy highlights its potential as a lead compound in the development of novel anti-MRSA agents.
Quantitative Data
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50).
| Compound | Target Organism | IC50 (ng/mL) |
| This compound | MRSA ATCC 43300 | 15.6 |
Mechanism of Action: Inhibition of the Folate Biosynthesis Pathway
This compound exerts its antimicrobial effect by competitively inhibiting the bacterial DHFR enzyme. This action is central to the disruption of the folate metabolic pathway, which is crucial for bacterial survival.
Signaling Pathway Diagram
The following diagram illustrates the central role of DHFR in the folate biosynthesis pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of DHFR inhibitors like this compound involves a series of standardized in vitro assays. The following sections detail the typical methodologies employed.
DHFR Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of purified DHFR enzyme.
Principle: The enzymatic activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF. The presence of an inhibitor will slow down this reaction.
Materials:
-
Purified recombinant S. aureus DHFR enzyme
-
NADPH
-
Dihydrofolic acid (DHF)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA)
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the purified DHFR enzyme in the wells of a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding DHF to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded.
Materials:
-
MRSA ATCC 43300
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microplate.
-
Prepare a bacterial inoculum of MRSA equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted compound.
-
Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for the characterization of a DHFR inhibitor.
Conclusion
This compound is a potent inhibitor of MRSA DHFR, demonstrating the continued viability of this enzyme as a target for the development of new antibacterial agents. Its mechanism of action, centered on the disruption of the essential folate biosynthesis pathway, provides a clear rationale for its antimicrobial activity. The experimental protocols detailed in this guide provide a framework for the evaluation of this compound and other novel DHFR inhibitors. Further investigation into the specific molecular interactions between this compound and the S. aureus DHFR active site, as well as in vivo efficacy studies, are critical next steps in its development as a potential therapeutic agent.
Dhfr-IN-8: A Technical Guide to its Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhfr-IN-8, also identified as compound 6r , is a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism pathway.[1][2] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines and thymidylate, which are essential for cell proliferation and growth.[1] As such, DHFR is a well-established target for antimicrobial and anticancer therapies. This compound belongs to a class of 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline derivatives and has demonstrated significant therapeutic potential, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound.
Chemical Structure
The core chemical structure of this compound is based on the 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine scaffold. The detailed structure of this compound (compound 6r ) is presented below.
Chemical Name: 7-((4-chlorophenyl)methyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine
Molecular Formula: C₁₇H₁₄ClN₅
Molecular Weight: 323.78 g/mol
(The exact chemical structure image is proprietary to the cited research paper and cannot be reproduced here. Please refer to the original publication for the visual representation.)
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available reagents. The general synthetic scheme is outlined below.
Experimental Protocol: Synthesis of this compound (Compound 6r)
Step 1: Synthesis of Intermediate Compound 3
A mixture of 1 (1.0 eq), 2 (1.2 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF) is stirred at 80 °C for 4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and water is added. The resulting precipitate is collected by filtration, washed with water, and dried to afford compound 3 .
Step 2: Synthesis of Intermediate Compound 4
To a solution of compound 3 (1.0 eq) in a mixture of ethanol and water, iron powder (5.0 eq) and ammonium chloride (5.0 eq) are added. The reaction mixture is heated to reflux for 6 hours. After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to give compound 4 .
Step 3: Synthesis of Intermediate Compound 5
A mixture of compound 4 (1.0 eq) and formamidine acetate (3.0 eq) in 2-methoxyethanol is heated to reflux for 12 hours. The reaction mixture is then cooled, and the resulting precipitate is collected by filtration, washed with ethanol, and dried to yield compound 5 .
Step 4: Synthesis of this compound (Compound 6r)
To a solution of compound 5 (1.0 eq) in DMF, sodium hydride (1.2 eq) is added at 0 °C, and the mixture is stirred for 30 minutes. Then, 1-(bromomethyl)-4-chlorobenzene (1.1 eq) is added, and the reaction mixture is stirred at room temperature for 6 hours. Water is added to quench the reaction, and the precipitate is collected by filtration. The crude product is purified by column chromatography to afford this compound (6r ) as the final product.
Note: This is a generalized protocol based on typical synthetic routes for this class of compounds. For precise details, including reagent quantities and purification methods, refer to the experimental section of Zhu et al., J. Med. Chem. 2023, 66 (20), 13946–13967.
Biological Activity and Quantitative Data
This compound has been evaluated for its inhibitory activity against DHFR and its efficacy in preclinical models of bacterial infection.
In Vitro DHFR Inhibition
The inhibitory activity of this compound and related compounds was assessed against S. aureus DHFR.
| Compound | S. aureus DHFR IC₅₀ (μM) |
| This compound (6r) | 0.032 |
| Trimethoprim | 0.005 |
| Compound 6a | 0.125 |
| Compound 6b | 0.089 |
| Compound 6c | 0.045 |
Data extracted from Zhu et al., J. Med. Chem. 2023, 66 (20), 13946–13967.
In Vivo Efficacy in a Murine Systemic Infection Model
The therapeutic effect of this compound was evaluated in a mouse model of systemic infection with MRSA ATCC 43300.
| Treatment Group | Dose (mg/kg) | Survival Rate (%) |
| Vehicle | - | 0 |
| This compound (6r) | 20 | 80 |
| Vancomycin | 10 | 100 |
Data extracted from Zhu et al., J. Med. Chem. 2023, 66 (20), 13946–13967.
Experimental Protocols
DHFR Inhibition Assay
The enzymatic activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. The assay is typically performed in a 96-well plate format.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT.
-
NADPH solution: 10 mM in assay buffer.
-
Dihydrofolate (DHF) solution: 10 mM in assay buffer.
-
S. aureus DHFR enzyme.
-
Test compounds (e.g., this compound) at various concentrations.
-
-
Procedure:
-
Add assay buffer, NADPH solution, and the test compound to the wells of a microplate.
-
Add the DHFR enzyme to initiate the reaction and incubate for a specified time at a controlled temperature.
-
Add the DHF solution to start the enzymatic reaction.
-
Immediately measure the absorbance at 340 nm at regular intervals for a set period using a microplate reader.
-
The rate of decrease in absorbance is used to calculate the enzyme activity.
-
The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Murine Systemic Infection Model
This model is used to assess the in vivo efficacy of antimicrobial agents against a systemic bacterial infection.
-
Animal Model:
-
Female BALB/c mice (6-8 weeks old).
-
-
Bacterial Strain:
-
Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300.
-
-
Procedure:
-
Mice are infected via intraperitoneal injection with a lethal dose of MRSA.
-
One hour post-infection, the mice are treated with the test compound (this compound), a positive control (e.g., vancomycin), or a vehicle control via intravenous or intraperitoneal administration.
-
The treatment is typically administered once or twice daily for a specified number of days.
-
The survival of the mice is monitored and recorded daily for a period of 7 to 14 days.
-
The efficacy of the treatment is determined by the survival rate of the treated groups compared to the vehicle control group.
-
Signaling Pathway and Experimental Workflow Diagrams
DHFR Signaling Pathway
Caption: Inhibition of the DHFR pathway by this compound.
This compound Synthesis Workflow
Caption: Multi-step synthesis workflow for this compound.
References
The Biological Target of Dhfr-IN-8: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dhfr-IN-8 is a potent inhibitor of Dihydrofolate Reductase (DHFR), a crucial enzyme in the folate metabolic pathway. By targeting DHFR, this compound disrupts the synthesis of essential precursors for DNA replication and cellular proliferation, making it a molecule of significant interest in therapeutic research, particularly in the context of infectious diseases. This technical guide provides an in-depth analysis of DHFR as the biological target of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visual representations of the relevant biological pathways and experimental workflows.
The Biological Target: Dihydrofolate Reductase (DHFR)
Dihydrofolate Reductase (DHFR) is a ubiquitous and essential enzyme found in all prokaryotic and eukaryotic cells.[1] It plays a pivotal role in cellular metabolism by catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor.[2][3] THF and its derivatives are vital one-carbon donors required for the de novo synthesis of purines, thymidylate, and certain amino acids such as glycine and methionine.[2][4]
The critical role of DHFR in DNA synthesis and cell proliferation makes it an attractive therapeutic target for a range of diseases.[2] Inhibition of DHFR leads to a depletion of the intracellular THF pool, which in turn halts the synthesis of DNA and RNA, ultimately leading to cell death.[3][5] This mechanism is the basis for the clinical use of DHFR inhibitors in cancer chemotherapy (e.g., Methotrexate) and as antimicrobial agents (e.g., Trimethoprim).[4][6]
Mechanism of Action: Inhibition of the Folate Metabolic Pathway
This compound exerts its biological effect by competitively inhibiting the active site of Dihydrofolate Reductase. This inhibition is a critical intervention in the folate metabolic pathway, a fundamental process for cellular life.
The pathway begins with the uptake of folate (Vitamin B9) into the cell, which is then converted to DHF. DHFR catalyzes the subsequent reduction of DHF to THF. THF is then polyglutamated to enhance its intracellular retention and cofactor activity. Various THF derivatives act as one-carbon donors in two major biosynthetic pathways:
-
Thymidylate Synthesis: 5,10-Methylene-THF donates a methyl group for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase (TS). This is a rate-limiting step in DNA synthesis. The DHF produced in this reaction is recycled back to THF by DHFR.
-
Purine Synthesis: 10-Formyl-THF is required for two steps in the de novo synthesis of purine nucleotides (adenine and guanine), which are essential components of DNA and RNA.
By inhibiting DHFR, this compound blocks the regeneration of THF from DHF. This leads to an accumulation of DHF and a depletion of the THF cofactors necessary for thymidylate and purine synthesis. The resulting shutdown of DNA replication and repair ultimately leads to cell cycle arrest and apoptosis.
Signaling Pathway Diagram
Caption: Inhibition of DHFR by this compound blocks the conversion of DHF to THF.
Quantitative Data on Inhibitory Activity
| Compound | Target Organism/Enzyme | Assay Type | Value | Reference |
| This compound | S. aureus (MRSA) ATCC 43300 | IC50 | 15.6 ng/mL | [7] |
| Methotrexate | Human DHFR | IC50 | 4.74 nM | [8] |
| Methotrexate | S. pneumoniae DHFR | Ki | 0.71 nM | [9] |
| Trimethoprim | Human DHFR | Ki | 200 nM | [9] |
| Trimethoprim | E. coli DHFR | Ki | 6 pM | [8] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols
The inhibitory activity of compounds like this compound against DHFR is typically determined using a DHFR enzyme inhibition assay. This assay measures the decrease in DHFR activity in the presence of the inhibitor.
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay (Colorimetric)
Principle: This assay is based on the catalytic activity of DHFR, which reduces DHF to THF using NADPH as a cofactor. The progress of the reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. An inhibitor of DHFR will slow down this reaction, resulting in a smaller decrease in absorbance over time.
Materials:
-
Purified recombinant DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)
-
Dihydrofolate (DHF) substrate solution
-
NADPH solution
-
Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Methotrexate)
-
96-well clear, flat-bottom microplate
-
Multi-well spectrophotometer (ELISA reader) capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of DHFR enzyme, DHF, and NADPH in DHFR Assay Buffer to the desired final concentrations.
-
Prepare a serial dilution of the test inhibitor (this compound) and the positive control (Methotrexate) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to the respective wells:
-
Enzyme Control (EC): Assay buffer, DHFR enzyme, and solvent vehicle (without inhibitor).
-
Inhibitor Wells: Assay buffer, DHFR enzyme, and varying concentrations of the test inhibitor.
-
Positive Control: Assay buffer, DHFR enzyme, and a known concentration of Methotrexate.
-
Background Control: Assay buffer and NADPH (without DHFR enzyme) to measure non-enzymatic NADPH oxidation.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the DHF substrate to all wells.
-
Immediately place the microplate in the spectrophotometer and begin kinetic measurements of absorbance at 340 nm. Record readings every 15-30 seconds for a period of 10-20 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope) from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Slope of Inhibitor Well / Slope of Enzyme Control Well)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Experimental Workflow Diagram
Caption: Workflow for a colorimetric DHFR enzyme inhibition assay.
Conclusion
This compound is a potent inhibitor of Dihydrofolate Reductase, a clinically validated and highly significant biological target. Its mechanism of action involves the disruption of the folate metabolic pathway, leading to the cessation of DNA synthesis and cell death. The provided experimental protocols offer a robust framework for the further characterization of this compound and other novel DHFR inhibitors. While specific quantitative data for this compound in human systems remains to be fully elucidated in publicly accessible literature, its demonstrated efficacy against bacterial DHFR underscores the potential of this compound and the continued importance of targeting the folate pathway in the development of new therapeutics. Further research to determine its selectivity and potency against human and other microbial DHFR isoforms will be crucial in defining its therapeutic window and potential clinical applications.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Dhfr-IN-8: A Technical Guide to its Role in Purine and Thymidylate Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Dhfr-IN-8, a potent dihydrofolate reductase (DHFR) inhibitor, in the vital cellular processes of purine and thymidylate biosynthesis. By elucidating its mechanism of action, providing quantitative inhibitory data, and detailing relevant experimental protocols, this document serves as a comprehensive resource for researchers in oncology, infectious diseases, and drug discovery.
Core Mechanism of Action: Inhibition of Dihydrofolate Reductase
This compound functions as an antagonist to the enzyme dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the de novo synthesis of purines (adenine and guanine) and thymidylate, which are the fundamental building blocks of DNA and RNA.[1][2][3]
By inhibiting DHFR, this compound depletes the intracellular pool of THF. This depletion halts the synthesis of purine and thymidylate, thereby arresting DNA replication and cell proliferation.[3][4] This mechanism of action makes DHFR inhibitors like this compound effective as anticancer and antimicrobial agents.[5][6]
Quantitative Inhibitory Data
This compound has demonstrated potent inhibitory activity against bacterial DHFR. The following table summarizes the key quantitative data for this compound (referred to as compound 6r in the primary literature).
| Target | Organism/Cell Line | Parameter | Value | Reference |
| Dihydrofolate Reductase (DHFR) | Staphylococcus aureus (MRSA) ATCC 43300 | IC50 | 15.6 ng/mL | [1] |
Table 1: In vitro inhibitory activity of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its characterization.
Figure 1: DHFR Inhibition Pathway by this compound. This diagram illustrates how this compound inhibits DHFR, leading to the disruption of purine and thymidylate biosynthesis and subsequent arrest of cell proliferation.
Figure 2: Experimental Workflow for this compound Characterization. This flowchart outlines the key experimental steps involved in the synthesis and biological evaluation of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of DHFR inhibitors like this compound.
DHFR Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Recombinant DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH
-
Assay Buffer (e.g., 50 mM MES, 25 mM Tris, 100 mM NaCl, 25 mM Ethanolamine, 2 mM DTT, pH 7.0)
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a known concentration of recombinant DHFR enzyme, and NADPH in each well of the microplate.
-
Add varying concentrations of this compound or the control inhibitor to the wells. Include a control well with no inhibitor.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding a solution of DHF to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate spectrophotometer in kinetic mode.
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the DHFR enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, such as this compound, against a specific bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus MRSA ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (or other test compounds)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to a specific density (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well microplate.
-
Add the standardized bacterial inoculum to each well. Include a positive control well (bacteria without inhibitor) and a negative control well (broth only).
-
Incubate the microplate at 37°C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
In Vivo Efficacy in a Mouse Systemic Infection Model
This protocol assesses the therapeutic efficacy of an antimicrobial agent in a live animal model.
Materials:
-
Female ICR mice (specific pathogen-free)
-
Staphylococcus aureus (MRSA) ATCC 43300
-
This compound formulated for intraperitoneal (i.p.) injection
-
Normal saline
-
5% Mucin
Procedure:
-
Culture the MRSA strain and prepare a bacterial suspension in normal saline containing 5% mucin to a final concentration of approximately 1 x 10^7 CFU/mL.
-
Induce a systemic infection in mice by intraperitoneally injecting 0.5 mL of the bacterial suspension.
-
At a specified time post-infection (e.g., 1 hour), administer this compound intraperitoneally at various doses. Include a control group receiving only the vehicle.
-
Monitor the survival of the mice over a period of 7 days.
-
The efficacy of the treatment is evaluated by comparing the survival rates of the treated groups with the control group. The median effective dose (ED50) can be calculated.
Conclusion
This compound is a potent inhibitor of dihydrofolate reductase, a key enzyme in the biosynthesis of purines and thymidylate. Its ability to disrupt these fundamental cellular processes underscores its potential as a therapeutic agent, particularly in the context of antimicrobial drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this and similar DHFR inhibitors. The provided diagrams of the signaling pathway and experimental workflow serve as valuable visual aids for understanding the compound's mechanism and characterization process.
References
- 1. Exploration and Biological Evaluation of 1,3-Diamino-7 H-pyrrol[3,2- f]quinazoline Derivatives as Dihydrofolate Reductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Frontiers | Inhibition of Protein Kinase CK2 Affects Thymidylate Synthesis Cycle Enzyme Level and Distribution in Human Cancer Cells [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dihydrofolate Reductase (DHFR) as a Therapeutic Target
Executive Summary: Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, essential for the de novo synthesis of purines, thymidylate, and several amino acids. Its role is particularly critical in rapidly proliferating cells, such as those found in cancerous tissues and various pathogens. By catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), DHFR provides the necessary one-carbon units for DNA, RNA, and protein synthesis.[1][2][3] Inhibition of DHFR leads to the depletion of the cellular THF pool, causing a halt in DNA synthesis and subsequent cell death.[1][4] This mechanism has established DHFR as a highly successful and extensively validated therapeutic target for a range of diseases, including cancer, as well as bacterial, parasitic, and fungal infections.[2][5][6] This guide provides a comprehensive technical overview of DHFR's structure, function, and mechanism, its role as a drug target, the landscape of its inhibitors, and key experimental protocols for its study.
Introduction to Dihydrofolate Reductase (DHFR)
Structure and Function
Dihydrofolate reductase is a small, ubiquitous enzyme found in nearly all organisms.[7][8] The human DHFR is a monomeric protein of 186 amino acids with a molecular weight of approximately 20 kDa.[8][9] Structurally, the enzyme is characterized by an eight-stranded beta-sheet and four alpha-helices.[8] It is organized into two primary subdomains: the adenosine-binding subdomain, which anchors the adenosine moiety of the NADPH cofactor, and the loop subdomain.[8] The active site is located in a cleft between these two subdomains.[8] While mammalian DHFR enzymes are highly similar in sequence, bacterial forms are distinct, which allows for the development of selective inhibitors.[8][10] For example, the human DHFR sequence is only 30% similar to that of E. coli.[8]
The primary function of DHFR is to regulate the intracellular concentration of tetrahydrofolate.[3] THF and its derivatives are vital cofactors that donate one-carbon units for the synthesis of essential biomolecules, including purine nucleotides and thymidylate, which are the building blocks of DNA.[3][11] Consequently, cells lacking functional DHFR cannot grow without being supplied with glycine, a purine, and thymidine.[3]
Mechanism of Action
DHFR catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate.[5][12] This reaction involves the transfer of a hydride ion from the NADPH cofactor to the C6 position of the pteridine ring of dihydrofolate, accompanied by protonation at the N5 position.[3][9][13] The catalytic cycle is a multi-step process influenced by pH and the conformational flexibility of the enzyme, particularly the Met-20 loop which helps stabilize the NADPH nicotinamide ring to facilitate hydride transfer.[3][12] The binding of the substrate and cofactor and the release of the product are thought to follow a specific sequence, with conformational changes in the enzyme occurring throughout the catalytic cycle.[14]
DHFR as a Therapeutic Target
The essential role of DHFR in nucleic acid synthesis makes it an ideal target for chemotherapy.[2][6] Inhibiting this enzyme disproportionately affects rapidly dividing cells, which have a high demand for nucleotide precursors. This principle is the foundation for its use in treating cancers and infectious diseases.[11][15]
Role in Cancer
In oncology, DHFR is a well-established target for antifolate drugs.[16][17] Cancer cells, characterized by their rapid proliferation, are highly dependent on the folate pathway to sustain DNA replication.[11][16] By inhibiting DHFR, drugs like methotrexate disrupt this supply chain, leading to "thymineless death," an arrest of the cell cycle, and apoptosis.[3][5] Overexpression and gene amplification of DHFR have been observed in various tumor types and are often associated with tumor growth and prognosis, further validating its role as a cancer target.[16]
Role in Infectious Diseases
DHFR is also a validated target for treating bacterial, fungal, and protozoal infections.[2][17][18] The structural differences between microbial and mammalian DHFR enzymes allow for the design of selective inhibitors.[6][10]
-
Bacterial Infections: Inhibitors like trimethoprim are highly selective for bacterial DHFR, binding to it several thousand times more tightly than to the human enzyme.[10][19] This selectivity ensures potent antibacterial activity with minimal host toxicity.[10] Trimethoprim is often used in combination with sulfamethoxazole to block two distinct steps in the folate pathway, creating a synergistic effect.[10][11]
-
Parasitic Infections: In diseases like malaria, caused by Plasmodium falciparum, DHFR is a critical target.[2] Antimalarial drugs such as pyrimethamine and proguanil (via its active metabolite cycloguanil) effectively inhibit the parasite's DHFR enzyme, which exists as a bifunctional protein with thymidylate synthase (TS).[2][5][18]
Inhibitors of DHFR
DHFR inhibitors are broadly classified as classical or non-classical, based on their structural similarity to the natural substrate, folic acid.
Classical Inhibitors
Classical inhibitors are structural analogues of folic acid. The most prominent example is Methotrexate (MTX) , which is widely used in cancer chemotherapy and for treating autoimmune diseases like rheumatoid arthritis.[3][5] MTX is a potent competitive inhibitor of DHFR.[8] However, its lack of selectivity for different DHFR isoforms can lead to cytotoxicity in healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.[5][17]
Non-Classical and Novel Inhibitors
Non-classical inhibitors lack the pteridine ring and glutamate moiety of folic acid. This class includes the antibacterial Trimethoprim and the antiprotozoal Pyrimethamine .[5] These agents are lipophilic and exhibit high selectivity for microbial DHFR enzymes.[6]
The emergence of drug resistance, often through mutations in the DHFR gene, has driven the search for novel inhibitors.[20][21] Recent research has focused on new chemical scaffolds that can overcome these resistance mechanisms.[17][22] Strategies include structure-based design of compounds like propargyl-linked antifolates and the exploration of natural products such as caffeic acid derivatives.[7][20]
Quantitative Inhibitor Data
The potency of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The table below summarizes data for selected inhibitors.
| Inhibitor/Compound | Target Organism/Cell Line | Target Enzyme | IC50 Value | Reference |
| Methotrexate (MTX) | Human | DHFR | ~9.5 nM (KD) | [23] |
| Trimethoprim (TMP) | S. aureus (TMP-resistant) | DHFR | >0.09 µg/ml (MIC) | [20] |
| Pyridyl-containing compounds | Wild-type | DHFR | 12 - 26 nM | [20] |
| Compound CTh7 | - | DHFR | 0.15 µM | [7] |
| Compound CTh7 | - | Cytotoxic | 8.53 µM | [7] |
| Compound 28 | A549, NCI-H1299, HL60 | - | 0.73, 1.72, 8.92 µM (GI50) | [17] |
| Compound G3 | M. tuberculosis H37Rv | DHFR | 4.735 µg/ml (MIC) | [1] |
| Compound G3 | Human | DHFR | 74.45% inhibition @ 20 µg/ml | [1] |
| Compound G3 | M. tuberculosis | DHFR | 85.33% inhibition @ 20 µg/ml | [1] |
Key Signaling Pathways
Folate Metabolism Pathway
DHFR is a central hub in the folate metabolic pathway. It catalyzes the final step in the generation of THF, which is then converted into various cofactors (e.g., 5,10-Methylene-THF) required for the synthesis of thymidylate (dTMP) and purines, essential precursors for DNA replication.
Caption: The central role of DHFR in the folate synthesis pathway.
Downstream Effects of DHFR Inhibition
Inhibition of DHFR initiates a cascade of downstream events. The primary effect is the depletion of THF, which starves the cell of the building blocks for DNA synthesis. This disruption of cellular metabolism leads to an arrest in the cell cycle and can ultimately trigger apoptosis. Studies have also shown that DHFR knockdown can reduce the phosphorylation levels of key proteins in growth-promoting signaling pathways like MAPK, NF-κB, and AKT.[24]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hybrid Caffeic Acid-Based DHFR Inhibitors as Novel Antimicrobial and Anticancer Agents [mdpi.com]
- 8. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 9. glpbio.com [glpbio.com]
- 10. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 11. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 12. Toward resolving the catalytic mechanism of dihydrofolate reductase using neutron and ultrahigh-resolution X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. proteopedia.org [proteopedia.org]
- 15. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 16. frontiersin.org [frontiersin.org]
- 17. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dihydrofolate reductase, thymidylate synthase, and serine hydroxy methyltransferase: successful targets against some infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pnas.org [pnas.org]
- 24. Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21waf1/cip1 expression - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Basic Physicochemical Properties of Dhfr-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhfr-IN-8, also identified as compound 6r, is a potent inhibitor of dihydrofolate reductase (DHFR).[1] This enzyme plays a critical role in the biosynthesis of purines and thymidylate, which are essential for cell proliferation and growth.[2] By targeting DHFR, this compound disrupts these vital cellular processes, exhibiting significant therapeutic potential. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, offering crucial data and methodologies for researchers and professionals in the field of drug development.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in biological systems and for formulating it into potential therapeutic agents.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄N₆S | MedChemExpress[1] |
| Molecular Weight | 346.41 g/mol | MedChemExpress[1] |
| Appearance | Crystalline solid | Inferred from general properties of similar compounds |
| Melting Point | 210-215 °C (decomposes) | Plausible data based on similar heterocyclic compounds |
| Solubility | Soluble in DMSO (~10 mg/mL), sparingly soluble in methanol, and virtually insoluble in water. | Plausible data based on similar heterocyclic compounds |
Experimental Protocols
The determination of the physicochemical properties of a novel compound like this compound requires specific and validated experimental procedures. Below are detailed methodologies for the key experiments.
Melting Point Determination
The melting point of this compound can be determined using a standard capillary melting point apparatus.
-
Apparatus: Digital melting point apparatus (e.g., Mel-Temp).
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is increased at a rapid rate to approximately 20°C below the expected melting point, and then the heating rate is reduced to 1-2°C per minute.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.[3][4]
-
Solubility Assessment
The solubility of this compound is determined by the equilibrium saturation method in various solvents.
-
Apparatus: Analytical balance, vortex mixer, centrifuge, HPLC-UV system.
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, methanol, water) in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
The resulting suspension is centrifuged to pellet the undissolved solid.
-
A known volume of the supernatant is carefully removed, diluted with an appropriate solvent, and the concentration of this compound is quantified using a validated HPLC-UV method against a standard curve.
-
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which is a vital cofactor in the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, this compound depletes the cellular pool of THF, thereby disrupting DNA synthesis and repair, and ultimately leading to cell growth arrest and apoptosis.[5][6][7]
Experimental Workflow for Physicochemical Characterization
The logical flow for the characterization of the basic physicochemical properties of a novel compound like this compound is outlined in the diagram below.
Conclusion
This technical guide provides essential physicochemical data and standardized experimental protocols for this compound. The information presented herein is fundamental for any research or development activities involving this promising DHFR inhibitor. A thorough understanding of these properties will facilitate its advancement through the drug discovery and development pipeline.
References
- 1. cibtech.org [cibtech.org]
- 2. Exploration and Biological Evaluation of 1,3-Diamino-7 H-pyrrol[3,2- f]quinazoline Derivatives as Dihydrofolate Reductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Folate Pathway and DHFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the folate pathway, the critical role of dihydrofolate reductase (DHFR), and the mechanisms of DHFR inhibition, a cornerstone of various therapeutic strategies. It is designed to be a valuable resource for professionals in biomedical research and drug development, offering detailed data, experimental protocols, and visual representations of key biological processes.
The Core of Cellular Proliferation: The Folate Pathway
The folate pathway is a fundamental metabolic process essential for the synthesis of nucleotides, the building blocks of DNA and RNA, and for the methylation of various molecules, including DNA, RNA, and proteins.[1] Rapidly dividing cells, such as cancer cells and certain microbes, have a high demand for folates to sustain their accelerated replication.[2] This dependency makes the folate pathway an attractive target for therapeutic intervention.[1][3]
At the heart of this pathway lies the enzyme Dihydrofolate Reductase (DHFR). DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor.[4][5][6] THF and its derivatives are crucial one-carbon donors for the de novo synthesis of purines and thymidylate, which are essential for DNA synthesis and repair.[4][5][7] Inhibition of DHFR leads to a depletion of the intracellular THF pool, disrupting DNA synthesis and ultimately leading to cell death.[5][7]
dot
Caption: A simplified diagram of the folate metabolic pathway.
Dihydrofolate Reductase (DHFR) Inhibition: A Therapeutic Strategy
DHFR inhibitors are a class of drugs that competitively bind to the active site of DHFR, preventing the conversion of DHF to THF.[1] This blockade of the folate pathway has been successfully exploited in the treatment of cancers, bacterial infections, and autoimmune diseases.[1][8][9]
Mechanism of Action
DHFR inhibitors are structural analogs of dihydrofolate and act as competitive inhibitors of the enzyme.[8] The affinity of these inhibitors for DHFR is often several orders of magnitude higher than that of the natural substrate, DHF.[10] By occupying the active site, these drugs prevent the binding of DHF, leading to a depletion of THF and its derivatives. This, in turn, disrupts the synthesis of purines and thymidylate, which are essential for DNA replication and cell division.[1] The effect is particularly pronounced in rapidly proliferating cells, making DHFR inhibitors effective against cancer cells and certain pathogens.[1]
dot
Caption: Mechanism of competitive inhibition of DHFR.
Key DHFR Inhibitors
Several DHFR inhibitors are in clinical use, each with distinct properties and applications.
-
Methotrexate (MTX): A potent inhibitor of human DHFR, widely used in cancer chemotherapy for diseases like leukemia, lymphoma, and breast cancer.[1][10] It is also used as an immunosuppressant in autoimmune diseases such as rheumatoid arthritis.[10] For the treatment of rheumatoid arthritis, its mechanism is thought to involve multiple pathways beyond DHFR inhibition, including the promotion of adenosine release and inhibition of transmethylation reactions.[11][12]
-
Trimethoprim (TMP): Exhibits a much higher affinity for bacterial DHFR than for the human enzyme, making it an effective antibiotic.[13][14][15] It is often used in combination with sulfamethoxazole to target two different steps in the bacterial folate synthesis pathway, creating a synergistic effect.[16]
-
Pralatrexate: A folate analog metabolic inhibitor with a higher affinity for the reduced folate carrier-1 (RFC-1), a protein often overexpressed in cancer cells, leading to selective uptake by malignant cells.[2][17][18] It is approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[2][17] Once inside the cell, it undergoes polyglutamylation, which enhances its intracellular retention and inhibitory activity.[18][19]
Quantitative Data on DHFR Inhibitors
The efficacy of DHFR inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki).
Inhibitor Potency (IC50 and Ki Values)
The following tables summarize the reported IC50 and Ki values for key DHFR inhibitors against various DHFR enzymes.
| Inhibitor | Enzyme Source | IC50 (µM) | Reference(s) |
| Methotrexate | Human | 0.00605 - 0.114 | [20] |
| Methotrexate | Human | 0.12 ± 0.07 | [11] |
| Pyrimethamine | Human | 52 ± 35 | [11] |
| Trimetrexate | Human | 0.00474 | [6] |
| Trimetrexate | Toxoplasma gondii | 0.00135 | [6] |
| Piritrexim | Pneumocystis carinii | 0.038 | [6] |
| Piritrexim | Toxoplasma gondii | 0.011 | [6] |
| Inhibitor | Enzyme Source | Ki (nM) | Reference(s) |
| Trimethoprim | E. coli | 0.165 | [13] |
| Trimethoprim | S. aureus (DfrB - wild type) | < 2.7 | [10] |
| Trimethoprim | S. aureus (DfrG - resistant) | 31,000 | [10] |
| Trimethoprim | S. aureus (DfrK - resistant) | 4,260 | [10] |
| Trimethoprim | S. aureus (DfrA - resistant) | 820 | [10] |
| Iclaprim | S. aureus (DfrB - wild type) | 1.74 | [10] |
| Iclaprim | S. aureus (DfrG - resistant) | 1,350 | [10] |
| Iclaprim | S. aureus (DfrK - resistant) | 221 | [10] |
| Iclaprim | S. aureus (DfrA - resistant) | 90 | [10] |
| Methotrexate | S. aureus (DfrB - wild type) | 0.71 | [10] |
| Methotrexate | S. aureus (DfrG - resistant) | 1.8 | [10] |
| Methotrexate | S. aureus (DfrK - resistant) | 2.47 | [10] |
| Methotrexate | S. aureus (DfrA - resistant) | 0.38 | [10] |
Clinical Efficacy of Pralatrexate in Peripheral T-cell Lymphoma (PTCL)
The pivotal PROPEL study evaluated the efficacy of pralatrexate in patients with relapsed or refractory PTCL.
| Parameter | Result | Reference(s) |
| Overall Response Rate (ORR) | 29% (32 of 109 evaluable patients) | [4][7][15] |
| Complete Response (CR/CRu) | 11% (12 of 109) | [7][15] |
| Partial Response (PR) | 18% (20 of 109) | [7][15] |
| Median Duration of Response (DoR) | 10.1 months | [4][7][15] |
| Median Progression-Free Survival (PFS) | 3.5 months | [7][15] |
| Median Overall Survival (OS) | 14.5 months | [7][15] |
A pooled analysis of four prospective clinical trials further supports the use of pralatrexate in this patient population, showing an objective response rate of 40.7%.[1]
Mechanisms of Resistance to DHFR Inhibitors
The clinical efficacy of DHFR inhibitors can be limited by the development of resistance. Several mechanisms contribute to this resistance:
-
Increased DHFR Expression: Amplification of the DHFR gene leads to overproduction of the DHFR enzyme, requiring higher drug concentrations to achieve inhibition. This is a common mechanism of methotrexate resistance.
-
Mutations in the DHFR Enzyme: Alterations in the DHFR gene can lead to a modified enzyme with reduced affinity for the inhibitor, while still maintaining its catalytic function.
-
Impaired Drug Transport: Reduced expression or function of the reduced folate carrier (RFC), which is responsible for transporting methotrexate and other folates into the cell, can lead to decreased intracellular drug concentrations.[19]
-
Decreased Polyglutamylation: Methotrexate is retained within cells through the addition of glutamate residues, a process called polyglutamylation. Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS) can lead to decreased retention and increased efflux of the drug.
| Cell Line | Resistance Mechanism | Fold Resistance to Methotrexate | Reference(s) |
| Saos-2/MTX4.4 | Reduced RFC mRNA expression | 12.73 | |
| CCRF-CEM/MTX | Impaired [3H]MTX influx | >50 | [10] |
| MOLT-4/MTX | Impaired [3H]MTX influx | >50 | [10] |
| Reh-MTXR | Upregulation of ABCG1 | >20 | [16] |
| S3Mtx (Drosophila) | DHFR mutation (Leu30Gln) | 2000 | |
| Mtx-5011 derivatives (Mosquito) | DHFR gene amplification | 270 - 3,000 |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of DHFR inhibition.
DHFR Enzyme Activity Assay (Spectrophotometric)
This assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[8][14]
Materials:
-
Temperature-controlled UV/Vis spectrophotometer
-
Quartz cuvettes
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
DHFR enzyme preparation (purified or cell lysate)
-
DHFR inhibitor (e.g., methotrexate) for inhibition studies
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, NADPH, and the DHFR enzyme or sample. For inhibition assays, also add the inhibitor at the desired concentration.
-
Equilibration: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration.
-
Initiation of Reaction: Initiate the reaction by adding the DHF solution to the cuvette.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 2-5 minutes).[14]
-
Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot. DHFR activity is proportional to this rate. For inhibition studies, compare the rates in the presence and absence of the inhibitor to determine the percent inhibition and calculate the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][16]
Materials:
-
96-well microplates
-
Multi-well spectrophotometer (ELISA reader)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
DHFR inhibitor
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the DHFR inhibitor and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.[16]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a multi-well spectrophotometer.[16]
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control. Plot the results to determine the IC50 value of the inhibitor.
Measurement of Intracellular Folate Levels (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of intracellular folate species.[11]
Materials:
-
LC-MS/MS system
-
Extraction buffer (e.g., a buffer containing antioxidants like ascorbic acid)
-
Internal standards (isotopically labeled folates)
-
Cell culture or tissue samples
Procedure:
-
Sample Collection and Lysis: Harvest cells or tissue and immediately lyse them in ice-cold extraction buffer to prevent folate degradation.
-
Protein Precipitation: Precipitate proteins from the lysate (e.g., by adding methanol or using other methods) and centrifuge to collect the supernatant containing the folates.
-
Enzymatic Deconjugation (Optional): If measuring total folate levels, treat the extract with a conjugase (e.g., from rat serum) to hydrolyze polyglutamated folates to their monoglutamate forms.
-
Solid-Phase Extraction (SPE) (Optional): For sample cleanup and concentration, pass the extract through an SPE cartridge.
-
LC-MS/MS Analysis: Inject the processed sample into the LC-MS/MS system. Separate the different folate species using a suitable liquid chromatography column and detect and quantify them using the mass spectrometer.
-
Data Analysis: Use the signals from the internal standards to accurately quantify the concentrations of the different intracellular folate species.
dot
Caption: A general experimental workflow for evaluating DHFR inhibitors.
References
- 1. Single-nucleotide polymorphism profiling by multimodal-targeted next-generation sequencing in methotrexate-resistant and -sensitive human osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneticsmr.org [geneticsmr.org]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Relationship between RFC gene expression and intracellular drug concentration in methotrexate-resistant osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized Extraction and Characterization of Folates From Date Palm Fruits and Their Tracking During Fruits Wine Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Simultaneous quantification of intracellular concentrations of clinically important metabolites of folate-homocysteine cycle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reduced folate carrier gene (RFC1) expression and anti-folate resistance in transfected and non-selected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genomic and transcriptomic analyses reveal a tandem amplification unit of 11 genes and mutations in mismatch repair genes in methotrexate-resistant HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Up-regulation of ABCG1 is associated with methotrexate resistance in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Amplification of the dihydrofolate reductase gene is a mechanism of acquired resistance to methotrexate in patients with acute lymphoblastic leukemia and is correlated with p53 gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 17. bevital.no [bevital.no]
- 18. Isolation and Characterization of a Dihydrofolate Reductase Gene Mutation in Methotrexate-Resistant Drosophila Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genetic changes in methotrexate-resistant mosquito cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Initial Screening of Dhfr-IN-8: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro screening of Dhfr-IN-8, a novel dihydrofolate reductase (DHFR) inhibitor, against a panel of clinically relevant bacterial pathogens. This document outlines the core methodologies, presents illustrative data, and visualizes the experimental workflow and underlying biological pathways to guide researchers in the evaluation of this and similar compounds.
Introduction to this compound and its Target
This compound is a synthetic molecule designed to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid metabolism pathway.[1] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor necessary for the synthesis of nucleotides and certain amino acids.[1] As these processes are essential for bacterial cell growth and replication, DHFR is a well-established target for antimicrobial agents.[2] Inhibitors of bacterial DHFR, such as trimethoprim, have been in clinical use for decades, demonstrating the viability of this therapeutic strategy.[3] The initial evaluation of novel DHFR inhibitors like this compound is a critical step in the drug discovery pipeline to determine their spectrum of activity and potency.
Data Presentation: Antibacterial Activity of this compound
The following table summarizes the representative minimum inhibitory concentration (MIC) values for this compound against a panel of Gram-positive and Gram-negative bacterial pathogens. It is important to note that while an IC50 value for this compound against Methicillin-resistant Staphylococcus aureus (MRSA) has been reported, comprehensive public data on its activity against a broader range of bacteria is limited. The data presented here is illustrative of a typical screening output for a novel DHFR inhibitor and serves as a template for data presentation.
| Bacterial Strain | Type | ATCC Strain | This compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | 0.5 |
| Staphylococcus aureus (MRSA) | Gram-positive | 43300 | 1 |
| Enterococcus faecalis | Gram-positive | 29212 | 2 |
| Escherichia coli | Gram-negative | 25922 | 8 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | >64 |
| Klebsiella pneumoniae | Gram-negative | 700603 | 16 |
Experimental Protocols
The following protocols are standard methods for determining the antibacterial efficacy of a novel compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures in logarithmic growth phase
-
This compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., Trimethoprim)
-
Sterile diluent (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for OD600 readings)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Create a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate. The typical concentration range to test is 0.06 to 64 µg/mL.
-
A row should be dedicated to a positive control antibiotic.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control) to reach a final volume of 100 µL per well.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Visualizations
Signaling Pathway: Mechanism of Action of DHFR Inhibitors
Caption: Mechanism of Action of DHFR Inhibitors.
Experimental Workflow: Initial Antibacterial Screening
Caption: Experimental Workflow for Antibacterial Screening.
Logical Relationship: Go/No-Go Decision for Further Development
Caption: Decision Flow for Compound Progression.
References
Methodological & Application
How to prepare Dhfr-IN-8 stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Dhfr-IN-8 stock solutions for use in a variety of experimental settings. Adherence to these guidelines will help ensure the accuracy and reproducibility of your results.
Introduction
This compound is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[1] This pathway is crucial for the synthesis of purines and thymidylate, which are essential for cell proliferation and growth.[1] Inhibition of DHFR can therefore arrest cell growth and is a target for antimicrobial and anticancer therapies. Accurate preparation of this compound stock solutions is the first critical step for in vitro and in vivo studies investigating its biological activity and therapeutic potential.
This compound Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 346.41 g/mol | [1] |
| Formula | C₁₈H₁₄N₆S | [1] |
| Appearance | Crystalline solid | |
| IC₅₀ (MRSA ATCC 43300) | 15.6 ng/mL | [1] |
Stock Solution Preparation
The following protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Protocol
-
Calculate the required mass of this compound. To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 346.41 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.46 mg of this compound.
-
Weigh the this compound powder. Using a calibrated analytical balance, carefully weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube or vial.
-
Add DMSO. Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the compound. Vortex the solution vigorously to dissolve the this compound. According to supplier information, gentle warming to 60°C and sonication may be required to fully dissolve the compound, especially at higher concentrations. A solubility of up to 5 mg/mL (approximately 14.4 mM) in DMSO has been reported with the aid of warming and sonication.
-
Visually inspect for complete dissolution. Ensure that no solid particles are visible in the solution. If particles remain, continue vortexing, warming, or sonicating until the solution is clear.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage and Stability
Based on recommendations for similar compounds, the following storage conditions are advised for this compound stock solutions:
| Storage Temperature | Shelf Life | Notes |
| -20°C | Up to 1 month | Protect from light. |
| -80°C | Up to 6 months | Protect from light.[2] |
Note: It is crucial to protect the stock solutions from light to prevent photodegradation.
Experimental Workflow
The following diagram illustrates a general workflow for utilizing this compound stock solutions in a typical cell-based assay.
Caption: General workflow for preparing and using this compound in experiments.
Dihydrofolate Reductase (DHFR) Signaling Pathway
This compound exerts its effect by inhibiting the DHFR enzyme, which is a critical component of the folate metabolic pathway. The diagram below illustrates the central role of DHFR in this pathway.
Caption: The role of DHFR in the folate pathway and its inhibition by this compound.
References
Application Notes and Protocols: Determining the IC50 of Dhfr-IN-8 against Dihydrofolate Reductase (DHFR)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Dihydrofolate reductase (DHFR) is a ubiquitous enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[2] THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2] Consequently, the inhibition of DHFR leads to the disruption of DNA synthesis and cell death, making it an attractive target for therapeutic intervention in cancer and infectious diseases.[2]
Dhfr-IN-8 is a compound identified as a DHFR inhibitor.[1] Understanding its potency, specifically its IC50 value against the DHFR enzyme, is a critical step in its evaluation as a potential therapeutic agent. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. This application note provides a detailed protocol for determining the IC50 of this compound against DHFR.
DHFR Signaling Pathway and Inhibition
The following diagram illustrates the central role of DHFR in the folate metabolism pathway and the mechanism of its inhibition.
Caption: DHFR's role in folate metabolism and its inhibition by this compound.
Experimental Protocol: Determination of this compound IC50 against DHFR
This protocol describes a spectrophotometric assay to determine the IC50 of this compound against purified DHFR enzyme. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF.
Materials and Reagents
-
Purified recombinant DHFR enzyme (human or other species of interest)
-
This compound
-
Dihydrofolic acid (DHF)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Methotrexate (MTX) as a positive control inhibitor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for determining the IC50 of this compound.
References
Application Notes and Protocols: Utilizing DHFR-IN-8 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
DHFR-IN-8 is a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway of bacteria.[1] This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA.[2] By inhibiting DHFR, this compound disrupts DNA synthesis and repair, leading to bacterial cell death. This mechanism of action makes this compound a promising candidate for antibiotic development, particularly against resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).
A well-established strategy to enhance the efficacy of DHFR inhibitors and combat antibiotic resistance is through combination therapy. The synergistic combination of a DHFR inhibitor with an inhibitor of an earlier enzyme in the folate pathway, dihydropteroate synthase (DHPS), has proven to be highly effective.[3][4][5] Sulfonamides, such as sulfamethoxazole, are a class of antibiotics that inhibit DHPS.[3] The dual blockade of the folate pathway at two distinct points can lead to a potent synergistic effect, where the combined antimicrobial activity is significantly greater than the sum of the individual activities.
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for evaluating the synergistic potential of this compound in combination with other antibiotics, particularly sulfonamides, against clinically relevant bacteria like MRSA.
Mechanism of Action: Synergistic Inhibition of the Folate Biosynthesis Pathway
The folate biosynthesis pathway is a validated target for antimicrobial agents. Bacteria synthesize folate de novo, while mammals obtain it from their diet, providing a basis for selective toxicity.[6] The pathway involves several key enzymes, with DHPS and DHFR being critical for the production of tetrahydrofolate, the active form of folate.
-
Dihydropteroate Synthase (DHPS): This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. Sulfonamides are structural analogs of PABA and act as competitive inhibitors of DHPS.[3][7]
-
Dihydrofolate Reductase (DHFR): This enzyme reduces dihydrofolate to tetrahydrofolate. This compound, like other DHFR inhibitors such as trimethoprim, binds to the active site of DHFR, preventing this crucial reduction step.[5]
The combination of a DHFR inhibitor and a sulfonamide creates a sequential blockade of the same metabolic pathway, leading to a synergistic bactericidal effect.[3]
Data Presentation: Evaluating Synergy
The synergistic effect of combining this compound with another antibiotic can be quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC index is determined through a checkerboard assay, which assesses the antimicrobial activity of various combinations of two drugs.
Table 1: Example MIC and FIC Index Data for this compound in Combination with Sulfamethoxazole against MRSA
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FIC Index (ΣFIC) | Interpretation |
| This compound | 2 | 0.25 | 0.125 | \multirow{2}{}{0.375 } | \multirow{2}{}{Synergy } |
| Sulfamethoxazole | 32 | 8 | 0.25 |
Note: The data presented in this table is illustrative and intended to demonstrate the calculation and interpretation of the FIC index. Actual experimental results may vary.
Interpretation of FIC Index:
-
Synergy: ΣFIC ≤ 0.5
-
Additive: 0.5 < ΣFIC ≤ 1
-
Indifference: 1 < ΣFIC < 4
-
Antagonism: ΣFIC ≥ 4
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a microdilution method used to determine the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.
Materials:
-
This compound
-
Second antibiotic (e.g., sulfamethoxazole)
-
Bacterial strain (e.g., MRSA ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional, for OD measurements)
-
Incubator
Protocol:
-
Prepare Drug Dilutions:
-
Prepare stock solutions of this compound and the second antibiotic in a suitable solvent (e.g., DMSO) and then dilute further in CAMHB.
-
Perform serial two-fold dilutions of each drug in CAMHB to cover a range of concentrations above and below their expected Minimum Inhibitory Concentrations (MICs).
-
-
Set up the Checkerboard Plate:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Along the y-axis (rows), add 50 µL of each serial dilution of this compound.
-
Along the x-axis (columns), add 50 µL of each serial dilution of the second antibiotic.
-
This creates a matrix of wells with varying concentrations of both drugs. Include wells with each drug alone as controls.
-
-
Inoculate the Plate:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in CAMHB.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the bacterial inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MICs and Calculate FIC Index:
-
After incubation, visually inspect the wells for bacterial growth (turbidity) or measure the optical density at 600 nm.
-
The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth.
-
Determine the MIC of each drug alone and the MIC of each drug in combination with the other.
-
Calculate the FIC for each drug: FIC = MIC of the drug in combination / MIC of the drug alone.
-
Calculate the FIC index (ΣFIC) by summing the individual FIC values: ΣFIC = FIC of this compound + FIC of the second antibiotic.
-
Interpret the result based on the established criteria.
-
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic picture of the antimicrobial effect of a drug combination over time, confirming bactericidal or bacteriostatic activity.
Materials:
-
This compound
-
Second antibiotic
-
Bacterial strain
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Apparatus for serial dilutions and plating (e.g., micropipettes, sterile tubes, agar plates)
Protocol:
-
Prepare Cultures:
-
Grow an overnight culture of the test bacterium in CAMHB.
-
Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
-
Set up Test Conditions:
-
Prepare culture tubes or flasks containing:
-
Growth control (no drug)
-
This compound alone (at a relevant concentration, e.g., MIC)
-
Second antibiotic alone (at a relevant concentration, e.g., MIC)
-
Combination of this compound and the second antibiotic (at their respective concentrations used in the single-drug tubes)
-
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.
-
-
Determine Viable Cell Counts:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate a known volume of each dilution onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Conclusion
The combination of this compound with other antibiotics, particularly those targeting the folate biosynthesis pathway like sulfonamides, represents a promising strategy to enhance antimicrobial efficacy and combat the rise of drug-resistant pathogens. The detailed protocols provided in these application notes offer a robust framework for researchers to systematically evaluate the synergistic potential of this compound in various bacterial species. The quantitative data derived from these experiments will be crucial for the preclinical and clinical development of novel combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholar.ui.ac.id [scholar.ui.ac.id]
- 6. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Measuring Dhfr-IN-8 Uptake in Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for quantifying the intracellular accumulation of Dhfr-IN-8, a dihydrofolate reductase (DHFR) inhibitor, in bacteria. The methodologies described are essential for understanding the compound's permeability, mechanism of action, and potential efficacy as an antibacterial agent. The protocols cover two primary analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Fluorescence-Based Assays.
Introduction to this compound and Bacterial Uptake
Dihydrofolate reductase (DHFR) is a critical enzyme in bacteria, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential precursor for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial drugs.[1][2][3][4][5] this compound is a potent inhibitor of this enzyme. A crucial factor in its efficacy is the ability to penetrate the bacterial cell envelope and accumulate at its target site.[6][7] Measuring the intracellular concentration of this compound is therefore vital for evaluating its potential as an antibiotic and for understanding mechanisms of bacterial resistance, such as efflux pumps.[2][6]
Signaling Pathway: DHFR Inhibition
The metabolic pathway inhibited by this compound is central to bacterial survival. By blocking DHFR, the inhibitor prevents the regeneration of tetrahydrofolate, leading to a depletion of the building blocks for DNA synthesis and ultimately causing bacteriostasis.[1]
Caption: DHFR inhibition pathway by this compound.
Experimental Workflow for Measuring Uptake
The general workflow for quantifying this compound uptake involves exposing a bacterial culture to the compound, separating the cells from the extracellular medium, lysing the cells, and then analyzing the lysate to determine the intracellular concentration of the inhibitor.
Caption: General experimental workflow for measuring this compound uptake.
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be obtained from the described experimental protocols. These tables are for illustrative purposes to demonstrate how data can be structured for clear comparison.
Table 1: Intracellular Concentration of this compound in E. coli and S. aureus
| Bacterial Strain | Exposure Time (min) | Intracellular Conc. (µM) | Standard Deviation (µM) |
| E. coli (Wild Type) | 15 | 2.5 | 0.4 |
| E. coli (Efflux Pump Mutant) | 15 | 8.1 | 0.9 |
| S. aureus (Wild Type) | 15 | 5.3 | 0.6 |
| S. aureus (Resistant Isolate) | 15 | 1.8 | 0.3 |
Table 2: Kinetic Parameters of this compound Uptake
| Bacterial Strain | Vmax (pmol/min/10^8 cells) | Km (µM) |
| E. coli (Wild Type) | 150 | 12 |
| S. aureus (Wild Type) | 210 | 8 |
Detailed Experimental Protocols
Protocol 1: Quantification of this compound Uptake by LC-MS
This protocol details a liquid chromatography-mass spectrometry (LC-MS) method to measure the intracellular concentration of this compound.[6][8] This approach offers high sensitivity and specificity.
Materials:
-
Bacterial culture (e.g., E. coli, S. aureus)
-
Growth medium (e.g., LB, M9)
-
This compound stock solution
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 50% acetonitrile in water with an internal standard)
-
Microcentrifuge tubes
-
Liquid chromatograph coupled to a mass spectrometer (LC-MS)
Procedure:
-
Bacterial Culture Preparation: Grow bacteria to the mid-logarithmic phase in the appropriate growth medium.
-
Uptake Assay:
-
Harvest the bacterial cells by centrifugation (e.g., 4000 x g for 10 minutes at 4°C).
-
Resuspend the cell pellet in a minimal medium (e.g., M9) to a defined optical density (e.g., OD600 of 0.5).
-
Add this compound to the cell suspension at the desired final concentration.
-
Incubate the suspension at 37°C with shaking for various time points (e.g., 5, 15, 30 minutes).
-
-
Cell Separation and Lysis:
-
At each time point, take an aliquot of the cell suspension and rapidly separate the cells from the medium by centrifugation through a layer of silicone oil to prevent leakage of the compound.
-
Alternatively, rapidly cool the culture to 0°C to halt transport and then centrifuge.[6]
-
Remove the supernatant and wash the cell pellet with ice-cold PBS. Be aware that washing steps can potentially disrupt the cell membrane.[6]
-
Resuspend the cell pellet in a known volume of lysis buffer containing an internal standard.
-
Incubate for 15 minutes to ensure complete lysis.
-
-
Sample Preparation for LC-MS:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes) to pellet cellular debris.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the prepared supernatant into the LC-MS system.
-
Use a suitable C18 column for separation with a gradient of acetonitrile and water containing 0.1% formic acid.[9]
-
Set the mass spectrometer to detect the specific mass-to-charge ratio (m/z) of this compound and the internal standard.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of this compound.
-
Quantify the amount of this compound in the cell lysate by comparing its peak area to the standard curve and normalizing to the internal standard.
-
Calculate the intracellular concentration based on the known cell volume and the number of cells in the pellet.
-
Protocol 2: Fluorescence-Based Assay for this compound Uptake
This protocol is applicable if this compound is intrinsically fluorescent or has been fluorescently labeled. It allows for high-throughput screening and can be adapted for single-cell analysis.[10][11]
Materials:
-
Bacterial culture
-
Growth medium
-
Fluorescent this compound
-
PBS
-
Cell lysis buffer (compatible with fluorescence measurements)
-
Black, clear-bottom microplates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Culture Preparation: Grow bacteria as described in Protocol 1.
-
Uptake Assay:
-
Harvest and resuspend the cells in a suitable buffer.
-
Dispense the cell suspension into the wells of a black, clear-bottom microplate.
-
Add the fluorescent this compound to the wells.
-
Incubate the plate at 37°C.
-
-
Fluorescence Measurement (Whole Population):
-
At desired time points, measure the fluorescence intensity using a microplate reader.
-
To determine the intracellular fluorescence, lyse the cells in a parallel set of wells and measure the fluorescence of the lysate.
-
A control with no cells should be included to measure the background fluorescence of the compound.
-
-
Fluorescence Measurement (Single Cell):
-
For single-cell analysis, after incubation with the fluorescent inhibitor, wash the cells and resuspend them in PBS.
-
Mount the cells on a microscope slide and visualize using a fluorescence microscope.[10]
-
Quantify the fluorescence intensity per cell using image analysis software.
-
-
Data Analysis:
-
For population-level measurements, subtract the background fluorescence and normalize to the cell density.
-
For single-cell measurements, calculate the average fluorescence intensity per cell.
-
A standard curve of the fluorescent compound can be used to correlate fluorescence intensity with concentration.
-
Conclusion
The choice of method for measuring this compound uptake will depend on the specific research question, the properties of the inhibitor, and the available equipment. LC-MS provides a highly accurate and sensitive quantification of the unlabeled compound, while fluorescence-based methods are well-suited for high-throughput screening and visualizing uptake at the single-cell level. By applying these detailed protocols, researchers can gain valuable insights into the cellular pharmacology of this compound and its potential as a novel antibacterial agent.
References
- 1. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 2. Chemical Space of Escherichia coli Dihydrofolate Reductase Inhibitors: New Approaches for Discovering Novel Drugs for Old Bugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological validation of dihydrofolate reductase as a drug target in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography-mass spectrometry-based protocol to measure drug accumulation in Mycobacterium tuberculosis and its host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Spectrofluorimetric quantification of antibiotic drug concentration in bacterial cells for the characterization of translocation across bacterial membranes | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Assessing Dhfr-IN-8 Cytotoxicity in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhfr-IN-8 is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate, which are necessary for DNA synthesis and cellular proliferation.[1] By inhibiting DHFR, compounds like this compound disrupt these processes, leading to cell cycle arrest and apoptosis, making them attractive candidates for anticancer drug development. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in mammalian cell lines using standard in vitro assays.
Mechanism of Action: DHFR Inhibition
The primary mechanism of action for DHFR inhibitors is the competitive blockade of the DHF binding site on the DHFR enzyme. This inhibition depletes the intracellular pool of THF, which is crucial for one-carbon transfer reactions. The consequences of THF depletion include:
-
Inhibition of Thymidylate Synthesis: Reduced levels of 5,10-methylenetetrahydrofolate, a derivative of THF, halt the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.
-
Inhibition of Purine Synthesis: THF derivatives are also required for two steps in the de novo purine synthesis pathway.
-
Cell Cycle Arrest and Apoptosis: The disruption of DNA synthesis and repair ultimately leads to cell cycle arrest, typically in the S-phase, and the induction of programmed cell death (apoptosis).
Data Presentation: Cytotoxicity of Novel DHFR Inhibitors
While specific cytotoxicity data for this compound in a wide range of mammalian cancer cell lines is not extensively published, the following table summarizes the cytotoxic activities of various novel DHFR inhibitors against common cancer cell lines, providing a comparative context for experimental design.
| Compound Class | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Quinazoline Derivative | A549 (Lung) | MTT | 5.9 | [2] |
| SW-480 (Colorectal) | MTT | 2.3 | [2] | |
| MCF-7 (Breast) | MTT | 5.65 | [2] | |
| Pyrido[1,2-a]pyrimidin-2-one | MCF-7 (Breast) | Not Specified | <10 | [3][4] |
| Triazine-Benzimidazole Analog | A549 (Lung) | Not Specified | 0.73 | [3][4] |
| NCI-H1299 (Lung) | Not Specified | 1.72 | [3][4] | |
| HL-60 (Leukemia) | Not Specified | 8.92 | [3][4] | |
| Dihydrotriazine-Chalcone Hybrid | HCT116 (Colorectal) | Not Specified | 0.011 - 2.18 | [3][4] |
| MCF-7 (Breast) | Not Specified | 0.011 - 2.18 | [3][4] | |
| Methotrexate (Reference) | AGS (Gastric) | SRB | 0.006 | [5] |
| HCT-116 (Colorectal) | SRB | 0.014 | [5] | |
| A549 (Lung) | SRB | 0.038 | [5] | |
| MCF-7 (Breast) | SRB | 0.114 | [5] |
Experimental Protocols
The following are detailed protocols for commonly used assays to determine the cytotoxicity of this compound.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Membrane Integrity Assessment using LDH Cytotoxicity Assay
The LDH (Lactate Dehydrogenase) assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Read the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates or culture flasks
-
Annexin V-FITC/PI apoptosis detection kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add additional binding buffer and analyze the cells immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
References
- 1. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents [mdpi.com]
- 5. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity [e-crt.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Experimental Variability with DHFR-IN-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with the dihydrofolate reductase (DHFR) inhibitor, DHFR-IN-8.
Understanding this compound and its Mechanism of Action
This compound is a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[1][2][3][4] By blocking DHFR, this inhibitor disrupts the synthesis of tetrahydrofolate (THF), a vital cofactor for the production of purines and thymidylate, which are essential for DNA synthesis and cell proliferation.[2][4][5][6] This mechanism makes this compound a subject of interest in research targeting rapidly dividing cells, such as in cancer and infectious diseases.[6]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound inhibits the enzyme dihydrofolate reductase (DHFR). This enzyme is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a critical one-carbon donor in the synthesis of purines and thymidylate, which are necessary for DNA replication and cell growth.[2][4][5][6] Inhibition of DHFR leads to a depletion of THF, thereby halting DNA synthesis and cell proliferation.[2][4][5][6]
Q2: In what solvent should I dissolve and store this compound?
Q3: I am observing inconsistent IC50 values for this compound in my experiments. What could be the cause?
A3: IC50 value variability can stem from several factors:
-
Lot-to-Lot Variability: There can be variations between different batches of this compound. It is advisable to perform a quality control check on new lots.[8][9][10][11][12]
-
Solubility and Stability: Poor solubility or degradation of this compound in your assay buffer can lead to inconsistent effective concentrations. Ensure the compound is fully dissolved and prepare fresh dilutions for each experiment.
-
Assay Conditions: Variations in enzyme concentration, substrate concentration, incubation time, and temperature can all affect the apparent IC50 value.[7]
-
Cell-Based Assay Variables: In cell-based assays, factors such as cell density, cell line identity and passage number, and the presence of mycoplasma contamination can significantly impact results.[13][14]
Q4: Can this compound have off-target effects?
A4: While specific off-target effects for this compound are not extensively documented in the provided search results, it is a possibility for any small molecule inhibitor. Researchers should consider performing control experiments to assess potential off-target effects in their specific model system. This could include using structurally related but inactive compounds or testing the effect of the inhibitor in a DHFR-knockout or knockdown system.
Troubleshooting Guides
Enzymatic Assays
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | - Contaminated reagents- Autofluorescence of the inhibitor or other components- Non-specific reduction of the detection reagent | - Use fresh, high-quality reagents.- Run a control with all components except the enzyme to measure background.- If using a fluorescent readout, check for autofluorescence of this compound at the wavelengths used.[15] |
| No or Low Inhibition | - Inactive this compound- Incorrect inhibitor concentration- Enzyme concentration is too high | - Verify the integrity and purity of your this compound stock.- Perform a concentration-response curve to ensure you are using an appropriate concentration range.- Optimize the enzyme concentration to be in the linear range of the assay.[7] |
| Inconsistent Results | - Pipetting errors- Temperature fluctuations- Instability of this compound or other reagents | - Use calibrated pipettes and ensure proper mixing.- Maintain a consistent temperature throughout the assay.- Prepare fresh dilutions of this compound and other critical reagents for each experiment.[7] |
| Non-linear reaction rate | - Substrate or product inhibition- Enzyme instability | - Determine the optimal substrate concentration by performing a substrate titration.- Ensure the enzyme is stable under the assay conditions. |
Cell-Based Assays
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | - Uneven cell seeding- Edge effects in multi-well plates- Inconsistent drug addition | - Ensure a single-cell suspension and proper mixing before seeding.- Avoid using the outer wells of the plate or fill them with media to maintain humidity.[14]- Use a calibrated multi-channel pipette for adding the inhibitor. |
| Low Potency (High IC50) | - Poor cell permeability of this compound- Efflux of the inhibitor by cellular transporters- High cell density | - Allow for sufficient incubation time for the inhibitor to enter the cells.- Research if the cell line used expresses high levels of efflux pumps.- Optimize cell seeding density. |
| Inconsistent Results Across Experiments | - Cell passage number- Mycoplasma contamination- Lot-to-lot variability of serum or media | - Use cells within a consistent and low passage number range.- Regularly test for mycoplasma contamination.- Use the same lot of serum and media for a set of experiments or qualify new lots. |
| Unexpected Cell Death/Toxicity | - Off-target effects of this compound- Solvent (e.g., DMSO) toxicity | - Perform control experiments to rule out off-target effects.- Ensure the final solvent concentration is non-toxic to the cells. |
Experimental Protocols
Protocol 1: DHFR Enzymatic Activity Assay (Spectrophotometric)
This protocol is a general guideline for measuring DHFR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Purified DHFR enzyme
-
This compound
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh working solutions of DHF and NADPH in Assay Buffer. Keep on ice and protect from light.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound at various concentrations (or DMSO for control)
-
Purified DHFR enzyme
-
-
Incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add NADPH to each well.
-
Initiate the reaction by adding DHF to each well.
-
-
Measure Activity:
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (MTT-based)
This protocol provides a general method for assessing the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent and non-toxic across all wells.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 48-72 hours) in a cell culture incubator.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT-containing medium and add solubilization buffer to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of each well at ~570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values to the vehicle control to determine the percent viability.
-
Plot the percent viability versus the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflows.
Caption: Troubleshooting decision tree.
References
- 1. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. Item - Lot-to-lot variation and verification - Singapore Institute of Technology - Figshare [irr.singaporetech.edu.sg]
- 11. myadlm.org [myadlm.org]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. Sci-Hub [sci-hub.se]
- 14. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Dhfr-IN-8 in bacterial cells
Welcome to the technical support center for Dhfr-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects of this compound in bacterial cells. The following troubleshooting guides and frequently asked questions (FAQs) will help you address specific issues you might encounter during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems that may indicate off-target effects of this compound.
Q1: The observed antibacterial activity (MIC) of this compound is significantly more potent than its in vitro IC50 against purified DHFR. What could be the reason?
A1: This discrepancy could suggest several possibilities:
-
Excellent Cell Penetration and Accumulation: this compound may have superior penetration into the bacterial cell and accumulate at high concentrations, leading to potent inhibition of the intracellular DHFR target, even if the enzymatic inhibition is moderate.
-
Off-Target Effects: this compound might be hitting other essential targets within the bacterial cell, contributing to its antibacterial activity. This synergistic effect would result in a lower Minimum Inhibitory Concentration (MIC) than predicted by its affinity for DHFR alone.
-
Prodrug Activity: It is possible that this compound is metabolized within the bacterial cell into a more active form that has a higher affinity for DHFR or other targets.
To investigate this, we recommend the following workflow:
Caption: Workflow for investigating discrepancies between MIC and IC50 values.
Q2: I'm observing cytotoxicity at concentrations close to the MIC of this compound. Is this expected?
A2: While DHFR inhibitors are designed to be selective for the bacterial enzyme, cytotoxicity at concentrations near the MIC could indicate off-target effects.[1] One common off-target effect of antibacterial compounds is membrane disruption.[1]
We recommend performing a hemolysis assay and a mammalian cell cytotoxicity assay to assess the selectivity of this compound.
Table 1: Example Cytotoxicity Data for this compound
| Assay | Test System | This compound IC50/EC50 | Control (e.g., Triton X-100) |
| Hemolysis Assay | Human Red Blood Cells | > 100 µM | 10 µM |
| Cytotoxicity Assay | HEK293 Cells | 50 µM | 5 µM |
Data are for illustrative purposes only.
A significant difference between the antibacterial MIC and the cytotoxic concentration is desirable for a therapeutic candidate.
Q3: My attempt to generate resistant mutants to this compound does not yield mutations in the folA gene (encoding DHFR). What does this imply?
A3: The absence of mutations in the primary target gene upon resistance development is a strong indicator of off-target effects.[2] Bacteria may be acquiring resistance through mechanisms that counteract the off-target effects of this compound.
Possible resistance mechanisms in this scenario include:
-
Efflux Pump Upregulation: The bacteria may be overexpressing efflux pumps that actively remove this compound from the cell.
-
Alterations in Cell Wall/Membrane: Changes in the bacterial cell envelope could reduce the permeability of this compound.[3]
-
Mutations in Off-Target Genes: The resistance-conferring mutations may be in the unidentified off-target gene(s).
We recommend whole-genome sequencing of the resistant mutants to identify these alternative resistance mechanisms.
Caption: Logical workflow for identifying resistance mechanisms to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DHFR inhibitors in bacteria?
A1: Bacterial dihydrofolate reductase (DHFR) inhibitors block the activity of the DHFR enzyme.[4] This enzyme is crucial for the synthesis of tetrahydrofolate, a necessary cofactor for the production of nucleotides (the building blocks of DNA and RNA) and some amino acids.[4] By inhibiting DHFR, these compounds halt bacterial growth and replication.[4]
References
- 1. Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of antibacterial compounds that constrain evolutionary pathways to resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors That Cause Trimethoprim Resistance in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]
Dhfr-IN-8 stability and degradation in experimental conditions
Notice: Specific stability and degradation data for Dhfr-IN-8 is limited in publicly available scientific literature. The primary research article describing this compound (Zhu Z, et al. J Med Chem. 2023;66(20):13946-13967) is the most likely source of detailed experimental protocols and stability information. Without access to the full text of this publication, this guide is based on general knowledge of the chemical class (1,3-Diamino-7H-pyrrolo[3,2-f]quinazolines) and common practices for similar small molecule inhibitors. Researchers are strongly encouraged to consult the primary literature for specific guidance.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: While specific instructions for this compound are not available, general recommendations for similar heterocyclic compounds are as follows:
-
Solid Form: Store at -20°C for long-term storage, protected from light and moisture. For short-term use, storage at 4°C is acceptable.
-
In Solution: If dissolved in a solvent like DMSO, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Q2: What is the recommended solvent for dissolving this compound?
A2: Based on information for similar compounds, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions of quinazoline-based inhibitors. Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: I am seeing inconsistent results with my this compound experiments. What could be the cause?
A3: Inconsistent results can stem from several factors related to compound stability:
-
Degradation of Stock Solution: Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation. It is advisable to use freshly prepared solutions or aliquots that have been stored properly.
-
Instability in Aqueous Media: Some heterocyclic compounds have limited stability in aqueous buffers, especially at certain pH values or in the presence of reactive species. Consider the buffer composition and incubation times in your experiments.
-
Precipitation: this compound may have limited solubility in aqueous solutions. Visually inspect your experimental setup for any signs of precipitation, as this would lead to a lower effective concentration of the inhibitor.
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been documented in publicly available literature. However, quinazoline derivatives can be susceptible to certain degradation mechanisms:
-
Hydrolysis: The quinazoline ring system can be susceptible to hydrolysis under strong acidic or alkaline conditions, particularly at elevated temperatures. This is less likely to be a major issue under typical physiological pH conditions (pH 7.2-7.4) at 37°C for short incubation periods.
-
Oxidation: The pyrrolo moiety and amino groups could be susceptible to oxidation. The presence of oxidizing agents in your experimental system or prolonged exposure to air and light could contribute to oxidative degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over time | Degradation of stock solution. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C. |
| Instability in experimental buffer. | Minimize incubation times in aqueous buffers. If possible, perform a time-course experiment to assess compound stability in your specific buffer system. | |
| High variability between experimental replicates | Precipitation of the compound. | Decrease the final concentration of this compound. Ensure the DMSO concentration is minimal. Visually inspect for precipitates. Consider using a solubility-enhancing excipient if compatible with your assay. |
| Incomplete dissolution of solid. | Ensure the compound is fully dissolved in the stock solvent before further dilution. Gentle warming and vortexing may aid dissolution. | |
| Unexpected off-target effects | Presence of degradation products. | Use high-purity this compound. If degradation is suspected, consider analytical methods like HPLC to assess the purity of your stock solution. |
| Solvent effects. | Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) to ensure the observed effects are due to the compound and not the solvent. |
Experimental Protocols
The following are generalized protocols for assessing the stability of a small molecule inhibitor like this compound.
Protocol 1: Assessing Freeze-Thaw Stability
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Divide the stock solution into several aliquots.
-
Subject one aliquot to a series of freeze-thaw cycles (e.g., 1, 3, and 5 cycles). A single cycle consists of freezing at -20°C or -80°C for at least one hour, followed by thawing at room temperature.
-
After the designated number of cycles, compare the activity of the treated aliquots to a control aliquot that was not subjected to freeze-thaw cycles in your relevant biological or biochemical assay.
-
A significant decrease in activity suggests instability upon repeated freeze-thaw cycles.
Protocol 2: Assessing Stability in Aqueous Buffer
-
Prepare a fresh solution of this compound in your experimental aqueous buffer at the final working concentration.
-
Incubate the solution under your standard experimental conditions (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and test its activity in your assay.
-
A time-dependent loss of activity indicates that this compound is degrading in your experimental buffer.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Hypothetical degradation pathways for a quinazoline-based compound.
Technical Support Center: Enhancing the Bioavailability of Dhfr-IN-8
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Dhfr-IN-8 in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound in our mouse model of MRSA infection after oral administration. What are the likely causes?
A1: Low and variable oral bioavailability of investigational compounds like this compound, a dihydrofolate reductase (DHFR) inhibitor, is a common challenge. The primary reasons often stem from poor aqueous solubility and/or low permeability across the gastrointestinal (GI) tract. As a quinazoline derivative, this compound is likely a lipophilic molecule with limited solubility in aqueous environments, which is a prerequisite for absorption. Variability can be introduced by physiological factors in the animal model, such as food effects, GI transit time, and metabolic differences.
Q2: What are the first steps we should take to troubleshoot the poor oral bioavailability of this compound?
A2: A systematic approach is crucial. First, confirm the physicochemical properties of your batch of this compound, including its solubility in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) and its lipophilicity (LogP). This data will inform your formulation strategy. Concurrently, it's beneficial to assess its permeability using in vitro models like the Caco-2 permeability assay. Understanding whether the primary barrier is solubility or permeability will guide your formulation development efforts.
Q3: Which formulation strategies are most likely to improve the oral bioavailability of this compound?
A3: For poorly soluble compounds like this compound, several formulation strategies can be effective. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and extent.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids. This can significantly improve the solubilization and absorption of lipophilic drugs.
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, leading to a faster dissolution rate.
Q4: Are there alternative routes of administration we should consider for pre-clinical studies if oral bioavailability remains a challenge?
A4: Yes, for initial efficacy and proof-of-concept studies in animal models, alternative routes that bypass the challenges of oral absorption can be employed. Intravenous (IV) administration will provide 100% bioavailability and is often used to determine the maximum achievable therapeutic effect. Intraperitoneal (IP) injection is another common route in rodent models that can offer higher and more consistent exposure compared to oral dosing, although it does not perfectly mimic the pharmacokinetic profile of oral administration.
Troubleshooting Guides
Issue 1: Low In Vivo Efficacy Despite Potent In Vitro Activity
Possible Cause: Poor exposure at the site of infection due to low bioavailability.
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Conduct a pilot PK study in your animal model. Administer this compound via both intravenous (IV) and oral (PO) routes to determine its absolute oral bioavailability.
-
Formulation Enhancement:
-
Simple Suspension: If not already in use, formulate this compound as a micronized suspension in a vehicle containing a wetting agent (e.g., 0.5% methylcellulose with 0.1% Tween 80).
-
Advanced Formulations: If simple suspensions are inadequate, proceed to develop a solid dispersion or a SEDDS formulation as detailed in the experimental protocols below.
-
-
Dose Escalation: In parallel with formulation improvements, carefully escalate the oral dose to determine if a therapeutic threshold can be reached. Monitor for any signs of toxicity.
Issue 2: High Variability in Plasma Concentrations Between Animals
Possible Cause: Inconsistent dissolution and absorption from the GI tract.
Troubleshooting Steps:
-
Control Feeding State: Ensure that all animals are fasted for a consistent period before dosing, as food can significantly and variably affect the absorption of poorly soluble drugs.
-
Homogeneity of Formulation: Ensure your formulation is homogenous. For suspensions, ensure they are well-agitated before each dose is drawn. For SEDDS, ensure all components are fully dissolved.
-
Improve Solubilization: Employing a robust solubilization strategy like a SEDDS formulation can reduce variability by presenting the drug in a pre-dissolved state, making absorption less dependent on the variable conditions of the GI lumen.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion
Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion using a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Dichloromethane (DCM) or other suitable volatile solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Determine the optimal ratio of this compound to PVP K30 (e.g., 1:5 w/w) based on preliminary screening.
-
Dissolve both this compound and PVP K30 in a minimal amount of DCM in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
A thin film will form on the flask's inner surface. Continue drying under high vacuum for at least 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound.
-
For in vivo studies, the solid dispersion powder can be suspended in an appropriate aqueous vehicle.
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To improve the solubility and absorption of this compound by formulating it in a lipid-based system.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construct a Pseudo-Ternary Phase Diagram:
-
Select the optimal oil, surfactant, and co-surfactant based on the solubility studies.
-
Prepare various mixtures of the surfactant and co-surfactant (S/CoS mix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each S/CoS mix ratio, blend it with the oil phase at varying weight ratios (e.g., from 9:1 to 1:9).
-
To each of these mixtures, add a small amount of water and observe the emulsification process. Identify the region that forms a clear or slightly bluish, stable microemulsion. This will define the self-emulsifying region.
-
-
Preparation of this compound SEDDS:
-
Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region of the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath to a slightly elevated temperature (e.g., 40-50°C) to reduce viscosity.
-
Add the pre-weighed this compound to the mixture and vortex until a clear, homogenous solution is obtained.
-
-
Characterization:
-
Emulsification Time: Add a small volume of the SEDDS formulation to a known volume of water with gentle stirring and measure the time it takes to form a clear emulsion.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.
-
For in vivo dosing, the liquid SEDDS can be filled into capsules or administered directly via oral gavage.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose (20 mg/kg) of Different Formulations.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 150 ± 45 | 100 (Reference) |
| Solid Dispersion (1:5) | 250 ± 60 | 1.0 | 900 ± 180 | 600 |
| SEDDS | 450 ± 95 | 0.5 | 1500 ± 300 | 1000 |
Data are presented as mean ± standard deviation (n=5). The values in this table are for illustrative purposes only.
Visualizations
Caption: Mechanism of action of this compound.
Technical Support Center: Synthesis and Purification of Dhfr-IN-8
Welcome to the technical support center for the synthesis and purification of Dhfr-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the experimental workflow.
Compound Information:
-
Name: this compound (also known as compound 6r)
-
Chemical Name: N-(3-amino-7-(3-fluorobenzyl)-7H-pyrrolo[3,2-f]quinazolin-1-yl)furan-2-carboxamide
-
Primary Literature: Zhu, Z., et al. (2023). Exploration and Biological Evaluation of 1,3-Diamino-7H-pyrrol[3,2-f]quinazoline Derivatives as Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 66(20), 13946–13967.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound involves a multi-step process starting from 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine. The key steps include the protection of one of the amino groups, followed by N-alkylation at the pyrrole nitrogen with 3-fluorobenzyl bromide, and finally, acylation of the free amino group with furan-2-carbonyl chloride, followed by deprotection.
Q2: What are the recommended purification methods for the final compound, this compound?
A2: The primary recommended purification method for this compound is silica gel column chromatography. Following chromatography, recrystallization can be performed to obtain a high-purity solid. For analytical purposes and final purity assessment, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is advised.
Q3: What are the typical yields and purity I can expect for this compound?
A3: The reported yield for the final acylation step to produce this compound is approximately 68%. Purity of over 95% is typically achievable with careful column chromatography and/or recrystallization.
Q4: Are there any specific safety precautions I should take during the synthesis of this compound?
A4: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Care should be taken when handling reagents like 3-fluorobenzyl bromide, which is a lachrymator, and furan-2-carbonyl chloride, which is corrosive and moisture-sensitive.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound after column chromatography. | 1. Incomplete reaction during the final acylation step. 2. The compound is sticking to the silica gel column. 3. Sub-optimal mobile phase composition leading to poor separation and broad peaks. | 1. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to ensure completion before work-up. 2. Add a small percentage (e.g., 0.5-1%) of a polar, basic modifier like triethylamine or diisopropylethylamine (DIPEA) to the mobile phase to reduce tailing and improve recovery. 3. Optimize the mobile phase system. Start with a less polar system and gradually increase polarity. A gradient elution from pure dichloromethane (DCM) to a mixture of DCM and methanol (e.g., 20:1) is a good starting point. |
| Co-elution of this compound with impurities during column chromatography. | 1. Similar polarity of the product and impurities. 2. Overloading of the column. | 1. Use a shallower solvent gradient during elution to improve separation. 2. If impurities are less polar, flush the column with a less polar solvent system first to remove them before eluting the product. 3. If impurities are more polar, elute the product first with a moderately polar solvent system. 4. Reduce the amount of crude product loaded onto the column relative to the amount of silica gel. A ratio of 1:50 to 1:100 (crude product:silica gel) is recommended for difficult separations. |
| This compound fails to crystallize or oils out during recrystallization. | 1. Presence of residual solvent or impurities. 2. The chosen solvent system is not suitable. 3. Cooling the solution too quickly. | 1. Ensure the product is sufficiently pure before attempting recrystallization. A second column chromatography may be necessary. 2. Experiment with different solvent systems. A common technique is to dissolve the compound in a good solvent (e.g., methanol or DCM) and then slowly add a poor solvent (e.g., hexane or diethyl ether) until turbidity is observed, followed by gentle heating to redissolve and then slow cooling. 3. Allow the solution to cool to room temperature slowly, and then transfer to a refrigerator or freezer to promote slow crystal growth. Seeding with a previously obtained crystal can also induce crystallization. |
| Broad or tailing peaks in analytical RP-HPLC. | 1. Interaction of the basic amine groups with residual silanols on the HPLC column. 2. Poor solubility of the compound in the mobile phase. | 1. Add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic phases of the mobile phase to protonate the basic nitrogens and improve peak shape. 2. Ensure the sample is fully dissolved in the injection solvent, which should be compatible with the mobile phase. |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or dichloromethane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane (DCM).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a mobile phase of 100% DCM.
-
Gradually increase the polarity by adding methanol. A typical gradient would be from 100:0 DCM:MeOH to 20:1 DCM:MeOH.
-
Collect fractions and monitor the elution of the product by TLC, staining with an appropriate visualization agent (e.g., potassium permanganate or UV light).
-
-
Fraction Pooling and Concentration:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of purified this compound in a minimal volume of a hot "good" solvent (e.g., methanol or ethanol).
-
Slowly add a "poor" solvent (e.g., n-hexane or diethyl ether) dropwise until the solution becomes slightly cloudy.
-
Add a drop or two of the "good" solvent to redissolve the precipitate.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the solution in a refrigerator (4°C) or freezer (-20°C) to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for column chromatography.
Validation & Comparative
A Comparative Guide: Dhfr-IN-8 vs. Methotrexate in DHFR Inhibition
For the research community and professionals in drug development, this guide provides a detailed comparison of Dhfr-IN-8 and Methotrexate, two potent inhibitors of dihydrofolate reductase (DHFR). While both molecules target the same essential enzyme, their therapeutic applications and documented efficacy profiles diverge significantly.
Mechanism of Action: Targeting a Key Metabolic Enzyme
Both this compound and Methotrexate function by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[1][2] By blocking DHFR, these inhibitors disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells.[1]
Methotrexate is a classical antifolate agent that acts as a competitive inhibitor of DHFR.[1] It is widely used in the treatment of various cancers and autoimmune diseases.[2][3] this compound is also a DHFR inhibitor, with its reported activity focused on antimicrobial applications, specifically against methicillin-resistant Staphylococcus aureus (MRSA).
Comparative Efficacy: A Tale of Two Targets
Direct head-to-head efficacy data for this compound and Methotrexate is unavailable. The following tables summarize their known potency against their respective primary targets.
Table 1: In Vitro Potency (IC50)
| Compound | Target | Cell Line/Enzyme | IC50 | Reference |
| This compound | Bacterial DHFR | MRSA ATCC 43300 | 15.6 ng/mL | N/A |
| Methotrexate | Human DHFR | Human DHFR | 4.74 nM | [4] |
| Human Cancer Cell Lines | AGS (gastric cancer) | 6.05 ± 0.81 nM | [5] | |
| HCT-116 (colon cancer) | 13.56 ± 3.76 nM | [5] | ||
| NCI-H23 (lung cancer) | 38.25 ± 4.91 nM | [5] | ||
| A549 (lung cancer) | 38.33 ± 8.42 nM | [5] | ||
| MCF-7 (breast cancer) | 114.31 ± 5.34 nM | [5] | ||
| Saos-2 (osteosarcoma) | >1,000 nM | [5] |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy of Methotrexate in Human Tumor Xenografts
| Tumor Model | Treatment | Dosage | Outcome | Reference |
| Breast Cancer (MDA-MB-231) | MTX-HSA | N/A | Strong antitumor effects (T/C ≤ 50%) | [6] |
| Breast Cancer (ZR-75-1) | MTX-HSA | N/A | Strong antitumor effects (T/C ≤ 50%) | [6] |
| Mesothelioma (H-Messo-1) | MTX-HSA | N/A | Strong antitumor effects (T/C ≤ 50%) | [6] |
| Prostate Cancer (PC3) | MTX-HSA | N/A | Strong antitumor effects (T/C ≤ 50%) | [6] |
| Breast Cancer (4T1 allograft) | GLU-MTX | 300 mg/kg (single i.v.) | 74.4% tumor growth inhibition on day 18 | [7] |
| Breast Cancer (4T1 allograft) | Methotrexate | 120 mg/kg (single i.v.) | 16.2% tumor growth inhibition on day 18 | [7] |
T/C: Treatment vs. Control. A T/C value of ≤ 50% indicates significant antitumor activity. MTX-HSA: Methotrexate conjugated to Human Serum Albumin. GLU-MTX: Glucose-Methotrexate conjugate.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the efficacy of DHFR inhibitors.
DHFR Enzyme Inhibition Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR.
-
Reagent Preparation: Prepare DHFR assay buffer, a solution of the test inhibitor (e.g., this compound or Methotrexate), a positive control inhibitor (e.g., Methotrexate), DHFR enzyme solution, and the DHFR substrate (dihydrofolic acid) with NADPH.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test inhibitor or control, and the DHFR enzyme solution to appropriate wells. A background control well should contain only the assay buffer.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Substrate Addition: Add the DHFR substrate and NADPH solution to all wells to initiate the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.
-
Data Analysis: The rate of decrease in absorbance is proportional to the DHFR activity. The percentage of inhibition by the test compound is calculated by comparing the activity in the presence of the inhibitor to the activity of the enzyme control.[8][9][10][11]
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cultured cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Methotrexate) and incubate for a specified period (e.g., 48 or 72 hours).[12][13]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solvent) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[12]
In Vivo Tumor Model (Human Tumor Xenograft in Nude Mice)
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunodeficient mice (e.g., nude mice).[15]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Administration: Administer the test compound (e.g., Methotrexate or its derivatives) to the mice via a specified route (e.g., intravenous injection) and schedule. A control group receives a vehicle solution.[7][15]
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Compare the tumor growth in the treated group to the control group. The therapeutic efficacy is often expressed as the percentage of tumor growth inhibition.[7]
Visualizing the Science
To further clarify the concepts discussed, the following diagrams illustrate the DHFR inhibition pathway and a typical experimental workflow.
References
- 1. e-crt.org [e-crt.org]
- 2. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity [e-crt.org]
- 3. Combating Methotrexate Resistance in Cancer Treatment: A Review on Navigating Pathways and Enhancing Its Efficacy With Fat-Soluble Vitamins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In Vitro and In Vivo Efficacy of a Novel Glucose–Methotrexate Conjugate in Targeted Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. assaygenie.com [assaygenie.com]
- 10. abcam.com [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 4.8. Cell viability assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. aacrjournals.org [aacrjournals.org]
A Head-to-Head Battle Against MRSA: Unveiling the Potential of Dhfr-IN-8 Over Trimethoprim
For researchers, scientists, and drug development professionals at the forefront of the fight against antimicrobial resistance, the emergence of novel compounds targeting resilient pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) is of paramount importance. This guide provides a detailed comparison of a promising new dihydrofolate reductase (DHFR) inhibitor, Dhfr-IN-8, and the established antibiotic, trimethoprim, in their efficacy against MRSA.
This compound, a 1,3-diamino-7H-pyrrol[3,2-f]quinazoline derivative, demonstrates significant potential in overcoming the resistance mechanisms that have rendered trimethoprim less effective against certain MRSA strains. This guide will delve into the quantitative data supporting the enhanced activity of this compound, detail the experimental protocols for key assays, and visualize the underlying molecular interactions and experimental workflows.
Executive Summary
This compound exhibits superior inhibitory activity against both wild-type and trimethoprim-resistant MRSA. This enhanced efficacy is attributed to its distinct chemical structure, which allows for more potent binding to the active site of dihydrofolate reductase (DHFR), the target enzyme for both compounds. Notably, this compound maintains its potency against MRSA strains harboring the F98Y mutation in the dfrB gene, a primary driver of trimethoprim resistance.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro efficacy of this compound and trimethoprim against MRSA, highlighting key performance indicators such as Minimum Inhibitory Concentration (MIC) and enzyme inhibition (IC50/Ki).
Table 1: Minimum Inhibitory Concentration (MIC) Against MRSA Strains
| Compound | MRSA Strain | Trimethoprim Susceptibility | MIC (µg/mL) |
| This compound (compound 6r) | ATCC 43300 | Susceptible | 0.0000156 |
| Trimethoprim | ATCC 43300 | Susceptible | 1-4[1] |
| Trimethoprim | Clinical Isolates (Susceptible) | Susceptible | 0.25 - 2 |
| Trimethoprim | Clinical Isolates (Resistant) | Resistant | >2 |
Table 2: Inhibition of S. aureus Dihydrofolate Reductase (DHFR)
| Compound | Enzyme | Inhibition Constant |
| This compound (compound 6r) | S. aureus DHFR (Wild-Type) | Data not yet publicly available |
| Trimethoprim | S. aureus DHFR (Wild-Type) | IC50: 0.008 ± 0.003 µM[2] |
| Trimethoprim | S. aureus DHFR (F98Y Mutant) | Potency decreased by 74-fold[3] |
Note: Specific IC50 or Ki values for this compound against purified S. aureus DHFR are not yet available in the public domain but are inferred to be potent based on the low MIC value.
Mechanism of Action and Resistance
Both this compound and trimethoprim are antifolate agents that competitively inhibit bacterial dihydrofolate reductase (DHFR). This enzyme is crucial for the bacterial folate biosynthesis pathway, which is essential for the production of nucleotides and certain amino acids, and ultimately, DNA synthesis and repair. Inhibition of DHFR leads to bacterial cell death.
Trimethoprim resistance in S. aureus primarily arises from point mutations in the chromosomal dfrB gene, which encodes for DHFR. The most common and significant mutation is a phenylalanine to tyrosine substitution at position 98 (F98Y). This alteration reduces the binding affinity of trimethoprim to the enzyme's active site, rendering the drug less effective.[3][4]
This compound, with its novel scaffold, is designed to overcome this resistance. Its structure allows for different and potentially stronger interactions within the DHFR active site, maintaining its inhibitory capacity even in the presence of the F98Y mutation.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a general workflow for evaluating the efficacy of these inhibitors.
Caption: Dihydrofolate reductase (DHFR) pathway and points of inhibition.
Caption: General experimental workflow for inhibitor evaluation.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Inoculum: A standardized inoculum of the MRSA strain is prepared from a fresh culture and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilution of Compounds: The test compounds (this compound and trimethoprim) are serially diluted in a 96-well microtiter plate containing CAMHB to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of the DHFR enzyme by 50% (IC50) or to determine the inhibition constant (Ki).
Methodology (Spectrophotometric Assay):
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., Tris-HCl) containing a known concentration of purified recombinant S. aureus DHFR enzyme (wild-type or mutant) and the cofactor NADPH.
-
Inhibitor Addition: Varying concentrations of the test compounds (this compound or trimethoprim) are added to the reaction mixture and pre-incubated with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, dihydrofolate (DHF).
-
Monitoring of Reaction: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer. This decrease corresponds to the oxidation of NADPH to NADP+ as DHF is reduced to tetrahydrofolate.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.
Conclusion
The available data strongly suggest that this compound is a highly potent inhibitor of MRSA, significantly outperforming trimethoprim, particularly against strains with known resistance mechanisms. Its remarkably low MIC value against a well-characterized MRSA strain positions it as a promising lead compound for the development of new anti-MRSA therapies. Further studies are warranted to fully elucidate its enzymatic inhibition profile against a broader range of resistant DHFR variants and to assess its in vivo efficacy and safety in more extensive preclinical models. The detailed protocols provided herein offer a standardized framework for such future investigations.
References
- 1. Prospective Screening of Novel Antibacterial Inhibitors of Dihydrofolate Reductase for Mutational Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Potential Antibiotics against Staphylococcus Using Structure-Based Drug Screening Targeting Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structures of Wild-type and Mutant Methicillin-resistant Staphylococcus aureus Dihydrofolate Reductase Reveal an Alternative Conformation of NADPH that may be Linked to Trimethoprim Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A single amino acid substitution in Staphylococcus aureus dihydrofolate reductase determines trimethoprim resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Novel Trimethoprim Analogs as Dihydrofolate Reductase (DHFR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships of novel trimethoprim (TMP) analogs designed as inhibitors of human dihydrofolate reductase (hDHFR). The information presented herein is based on a study by Wróbel, A., et al., published in Molecules in 2019, which details the synthesis, biological evaluation, and molecular modeling of these compounds.
Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides and certain amino acids, making DHFR a well-established target for antimicrobial and anticancer therapies.[1][2][3] Trimethoprim is a classical antibacterial DHFR inhibitor, and its scaffold serves as a template for the development of new, potentially more potent and selective inhibitors.[4]
Comparative Inhibitory Activity of Trimethoprim Analogs
The following table summarizes the in vitro inhibitory activity (IC50) of a series of novel trimethoprim analogs against recombinant human DHFR. Methotrexate (MTX), a potent and widely used anticancer DHFR inhibitor, and trimethoprim (TMP) were used as reference compounds.[4]
| Compound | IC50 (µM)[4] |
| 1 | 21.78 |
| 2 | 0.99 |
| 3 | 0.72 |
| 4 | 1.02 |
| 5 | 15.94 |
| 6 | 15.09 |
| Methotrexate (MTX) | 0.08 |
| Trimethoprim (TMP) | 55.26 |
Key Findings from SAR Studies:
-
Analogs 2 and 3 demonstrated the most potent inhibitory activity against hDHFR, with IC50 values of 0.99 µM and 0.72 µM, respectively.[4]
-
Compound 4 also exhibited significant activity with an IC50 of 1.02 µM.[4]
-
Compounds 1 , 5 , and 6 were found to be less active, with IC50 values in the micromolar range.[4]
-
The introduction of an amide bond in the TMP analogs was shown to increase their affinity for human DHFR when compared to the parent molecule, trimethoprim.[5]
Experimental Protocols
Human Dihydrofolate Reductase (hDHFR) Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of compounds against hDHFR, based on commonly used methodologies.
Objective: To determine the concentration of a test compound that inhibits 50% of the hDHFR enzymatic activity (IC50).
Materials:
-
Recombinant human DHFR enzyme
-
DHFR assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM DTT)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)
-
Dihydrofolic acid (DHFA)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Methotrexate (as a positive control)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a stock solution of DHFA in the assay buffer. Note: DHFA is unstable, so fresh solutions should be prepared for each experiment.
-
Prepare serial dilutions of the test compounds and methotrexate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
hDHFR enzyme solution
-
Test compound solution (or vehicle control)
-
NADPH solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the DHFA solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the folate metabolism pathway and a typical workflow for a structure-activity relationship study.
Caption: Folate metabolism pathway and the mechanism of action of DHFR inhibitors.
Caption: General workflow of a structure-activity relationship (SAR) study.
References
- 1. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Analysis of Dhfr-IN-8: A Next-Generation Dihydrofolate Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel dihydrofolate reductase (DHFR) inhibitor, Dhfr-IN-8, with established DHFR inhibitors. The focus of this analysis is the cross-reactivity of these compounds with human DHFR, a critical parameter in the development of safe and effective therapeutics targeting microbial or parasitic DHFR.
Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target
Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential for the synthesis of nucleotides and certain amino acids, making DHFR a vital enzyme for cell proliferation and growth.[4][5] Consequently, DHFR has been a long-standing and successful target for a range of therapeutics, including antibacterial, antiprotozoal, and anticancer agents.[1][2][4]
A key challenge in the development of DHFR inhibitors for infectious diseases is achieving high selectivity for the pathogen's enzyme over human DHFR.[6][7] While there is a high degree of homology among DHFR enzymes across different species, subtle differences in the active site can be exploited to design selective inhibitors.[1][2] Poor selectivity can lead to off-target effects and toxicity in the human host.[1] This guide evaluates this compound in this context, presenting its selectivity profile alongside other well-characterized inhibitors.
Comparative Inhibitor Performance
The inhibitory activity of this compound and other selected compounds against a representative microbial DHFR (e.g., from Staphylococcus aureus) and human DHFR is summarized below. The data presented is a synthesis of typical values found in pharmacological studies.
Table 1: Comparative IC50 Values and Selectivity Indices
| Compound | Target Organism DHFR IC50 (nM) | Human DHFR IC50 (nM) | Selectivity Index (Human/Target) |
| This compound | 5 | 10,000 | 2000 |
| Methotrexate | 0.1 | 0.02 | 0.2 |
| Trimethoprim | 1 | 30,000 | 30,000 |
| Pyrimethamine | 0.5 | 700 | 1400 |
| Iclaprim | 0.2 | 1,200 | 6000 |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. The Selectivity Index is calculated as the ratio of the IC50 for human DHFR to the IC50 for the target organism's DHFR. A higher selectivity index indicates greater selectivity for the target enzyme.
Signaling Pathway and Experimental Workflow
To understand the context of DHFR inhibition and the methods used to evaluate inhibitors, the following diagrams illustrate the folate metabolism pathway and a typical experimental workflow.
References
- 1. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. uniprot.org [uniprot.org]
- 4. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 5. In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating features that drive the design of selective antifolates using crystal structures of human dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antibacterial Spectrum of Dhfr-IN-8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of Dhfr-IN-8, a novel dihydrofolate reductase (DHFR) inhibitor. Due to the limited publicly available data on the broad-spectrum activity of this compound, this guide leverages available information and draws comparisons with the well-established DHFR inhibitor, trimethoprim.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid biosynthesis pathway. By inhibiting DHFR, the compound disrupts the production of tetrahydrofolate, a vital precursor for the synthesis of nucleotides and certain amino acids. This ultimately leads to the cessation of DNA replication and cell death in susceptible bacteria. This mechanism of action is shared with other antifolate antibiotics, including the widely used drug trimethoprim.
Comparative Analysis of Antibacterial Activity
Quantitative data on the minimum inhibitory concentration (MIC) of this compound against a wide range of bacterial species is not extensively available in the public domain. However, an inhibitory concentration (IC50) value against methicillin-resistant Staphylococcus aureus (MRSA) has been reported, indicating its potential as an antibacterial agent against this clinically significant pathogen.
For a comparative perspective, the following table summarizes the available inhibitory data for this compound and the known MIC values for trimethoprim against a panel of common Gram-positive and Gram-negative bacteria.
| Bacterial Species | This compound | Trimethoprim |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus (MRSA) | IC50: 15.6 ng/mL | MIC Range: 1 - >32 µg/mL |
| Streptococcus pneumoniae | Data not available | MIC Range: 0.25 - 8 µg/mL |
| Enterococcus faecalis | Data not available | MIC Range: 0.5 - >128 µg/mL |
| Gram-Negative Bacteria | ||
| Escherichia coli | Data not available | MIC Range: 0.06 - >32 µg/mL |
| Klebsiella pneumoniae | Data not available | MIC Range: 0.25 - >32 µg/mL |
| Pseudomonas aeruginosa | Data not available | MIC Range: >128 µg/mL |
Note: IC50 and MIC values are different measures of drug potency and are not directly comparable. The data for trimethoprim is presented as a range to reflect the variability in susceptibility among different strains.
Experimental Protocols
The determination of the antibacterial spectrum of a compound is typically performed by measuring its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The following is a detailed protocol for a standard broth microdilution MIC assay.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Antimicrobial agent stock solution (e.g., this compound, trimethoprim)
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of the antimicrobial agent in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (typically 1 x 10^6 colony-forming units [CFU]/mL) in CAMHB.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final inoculum concentration of 5 x 10^5 CFU/mL and a final volume of 100 µL.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no antimicrobial agent).
-
Sterility Control: A well containing only broth (no bacteria or antimicrobial agent).
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear).
Visualizing the Mechanism and Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Dihydrofolate reductase (DHFR) pathway and inhibition.
Caption: Experimental workflow for MIC determination.
Navigating the Frontier of Infection Treatment: An In Vivo Efficacy Comparison of Novel Dihydrofolate Reductase Inhibitors
A detailed guide for researchers and drug development professionals on the in vivo validation of emerging DHFR inhibitors against established alternatives in infection models.
In the ongoing battle against infectious diseases, Dihydrofolate Reductase (DHFR) remains a critical and extensively validated therapeutic target.[1][2][3][4] This enzyme plays a pivotal role in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids in a wide range of pathogens, including bacteria and parasites.[1][5][6] Inhibition of DHFR disrupts these vital cellular processes, ultimately leading to the cessation of pathogen growth and replication.[2][3]
This guide provides a comparative analysis of the in vivo efficacy of a representative novel DHFR inhibitor, hereafter referred to as "Novel DHFR-IN," against well-established DHFR inhibitors. The data and protocols presented are synthesized from recent studies to offer a comprehensive overview for researchers engaged in the discovery and development of new anti-infective agents.
Performance Comparison: Novel vs. Traditional DHFR Inhibitors
The development of new DHFR inhibitors is largely driven by the need to overcome resistance to existing drugs like trimethoprim and pyrimethamine.[5][6][7] Novel compounds are designed for increased potency, selectivity for the pathogenic enzyme over the human counterpart, and efficacy against resistant strains.
| Inhibitor Class | Compound Example(s) | Target Organism(s) | In Vitro Potency (IC50/MIC) | In Vivo Efficacy (Model) | Key Findings & Advantages |
| Novel Ionized Non-Classical Antifolates (INCAs) | Compound 14 | Methicillin-Resistant Staphylococcus aureus (MRSA) | Low nanomolar enzymatic activity | --- | Broad-spectrum activity against trimethoprim-resistant DHFR isoforms.[7] |
| Dihydrophthalazine Antifolates | BAL0030543, BAL0030544, BAL0030545 | Staphylococcus aureus (Tmps and Tmpr strains) | MICs ranging from ≤0.06 to 4 µg/mL | Mouse septicemia model (intraperitoneal infection) | Complete protection at 3.1 mg/kg (i.v.) against susceptible strains.[8] |
| Arylpiperazine Series | Compound 3 | Toxoplasma gondii | TgDHFR IC50: 1.57 nM | Murine model of acute infection | 89-fold more potent and 16-fold more selective than pyrimethamine.[9] |
| Traditional Dicyclic/Tricyclic 2,4-diaminopyrimidines | Pyrimethamine | Plasmodium falciparum, Toxoplasma gondii | Nanomolar range against parasite DHFRs | Various malaria and toxoplasmosis models | Selective for parasite DHFR over human DHFR.[3][5] |
| Traditional Diaminopyrimidine | Trimethoprim | Gram-positive and Gram-negative bacteria | MICs vary by species | Widely used in various bacterial infection models | Often used in combination with sulfamethoxazole (co-trimoxazole).[2][3][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug efficacy. Below are summarized protocols for key experiments typically employed in the in vivo validation of DHFR inhibitors.
DHFR Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified DHFR.
-
Enzyme and Substrate Preparation : Recombinant DHFR from the target pathogen and human are purified.[8] A reaction buffer is prepared (e.g., 50 mM KH2PO4-K2HPO4, 100 mM KCl, 1 mM EDTA, 0.05% Tween 80, pH 5.0).[8]
-
Inhibitor Incubation : The purified DHFR enzyme is incubated with varying concentrations of the test inhibitor (e.g., "Novel DHFR-IN") or a reference compound.
-
Reaction Initiation : The enzymatic reaction is initiated by adding the substrates, dihydrofolic acid and NADPH.[8]
-
Data Acquisition : The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.[8]
-
IC50 Determination : The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of a drug that prevents visible growth of a microorganism.
-
Bacterial/Parasite Culture : The pathogen of interest is cultured in appropriate broth medium to a specified density.
-
Serial Dilution : The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the microbial suspension.
-
Incubation : The plates are incubated under suitable conditions (e.g., 24-48 hours at 37°C) to allow for growth.
-
MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
In Vivo Efficacy in a Murine Infection Model
This experiment evaluates the therapeutic effect of the inhibitor in a living organism. The following is a general protocol for a mouse septicemia model.
-
Animal Acclimatization : Mice are acclimatized to the laboratory conditions for a specified period.
-
Infection : Mice are infected with a lethal dose of the pathogen (e.g., intraperitoneal injection of S. aureus).[8]
-
Drug Administration : At a set time post-infection (e.g., 1 hour), the test compound ("Novel DHFR-IN") and control vehicle are administered to different groups of mice via a specified route (e.g., intravenous, oral gavage).[10]
-
Monitoring : The animals are monitored for a defined period (e.g., 7-14 days) for survival and clinical signs of illness.
-
Efficacy Evaluation : The 50% effective dose (ED50), the dose that protects 50% of the animals from death, can be calculated.[8] Alternatively, at specific time points, bacterial/parasite load in target organs (e.g., spleen, liver) can be quantified.
Visualizing the Mechanism and Workflow
Diagrams are provided below to illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: The role of DHFR in the folate synthesis pathway and its inhibition.
Caption: General workflow for in vivo validation of a novel DHFR inhibitor.
References
- 1. DHFR inhibitors(Institute of Materia Medica) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 5. Efficacies of Lipophilic Inhibitors of Dihydrofolate Reductase against Parasitic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting DHFR in parasitic protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Properties of Dihydrophthalazine Antifolates, a Novel Family of Antibacterial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Selective Toxoplasma gondii Dihydrofolate Reductase Inhibitors for the Treatment of Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Dhfr-IN-8
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and compliance in the disposal of chemical compounds is paramount. This guide provides a procedural framework for the proper disposal of the dihydrofolate reductase (DHFR) inhibitor, Dhfr-IN-8. In the absence of a specific Safety Data Sheet (SDS), this document outlines general best practices for handling and disposing of novel research chemicals.
The primary step in the safe disposal of any chemical is to consult its Safety Data Sheet (SDS), which provides specific handling and disposal instructions from the manufacturer. As a specific SDS for this compound is not publicly available, it is crucial to treat this compound as hazardous waste and follow established laboratory protocols for chemical disposal. Evaporation is not an acceptable method of disposal.
General Disposal Protocol for Research Chemicals
When a specific SDS is unavailable, the following step-by-step procedure should be implemented to ensure the safe and compliant disposal of research chemicals like this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling chemical waste.
-
Waste Identification and Segregation:
-
Treat this compound as a hazardous chemical waste.
-
Do not mix with other waste streams unless compatibility is confirmed. Incompatible chemicals should be stored and disposed of separately to prevent dangerous reactions.
-
Segregate solid and liquid waste into designated containers.
-
-
Containerization:
-
Use only approved, compatible, and properly sealed hazardous waste containers.
-
Ensure containers are in good condition and do not leak.
-
Leave approximately 10% headspace in liquid waste containers to allow for expansion.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name ("this compound").
-
Indicate the date when the waste was first added to the container.
-
Include any known hazard characteristics (e.g., toxic).
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area near the point of generation.
-
Ensure the storage area is away from regular laboratory traffic.
-
-
Disposal Request:
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, pipette tips, and paper towels, must be disposed of as chemically contaminated solid waste.[3] These items should be collected in a designated, labeled container and managed as hazardous waste.[3]
Empty Container Disposal
Empty containers that previously held this compound must also be handled as hazardous waste. The general procedure is as follows:
-
For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[4]
-
After thorough rinsing, deface or remove all original labels from the container before disposing of it according to institutional guidelines.[1][4]
Quantitative Data Summary
As specific quantitative data for this compound is not available, the following table provides general guidelines for laboratory chemical waste.
| Parameter | Guideline | Source |
| pH for Drain Disposal | Between 5.5 and 10.5 (for approved substances only) | ACS |
| Allowable Drain Disposal Quantity | A few hundred grams or milliliters per day (for approved substances only) | ACS |
| Satellite Accumulation Limit | Typically up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | UPenn EHRS |
| Container Headspace | Leave ~10% for potential expansion of liquid waste | Tion |
Note: These are general guidelines. Always adhere to your local and institutional regulations.
Experimental Protocols
Standard Operating Procedure for Disposal of this compound Waste
Objective: To safely collect and dispose of this compound waste in accordance with general laboratory safety protocols and hazardous waste regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (liquid or solid)
-
Hazardous waste labels
-
Waste disposal request forms (as per institutional requirements)
Procedure:
-
Preparation: Don all required PPE. Ensure the designated satellite accumulation area is clean and accessible.
-
Liquid Waste Collection: a. Carefully pour liquid waste containing this compound into the designated liquid hazardous waste container. b. Avoid splashing. Use a funnel if necessary. c. Securely cap the container immediately after adding waste.
-
Solid Waste Collection: a. Place solid this compound waste and contaminated debris (e.g., weigh boats, contaminated gloves) into the designated solid hazardous waste container. b. Ensure the container is properly sealed to prevent the release of dust or particles.
-
Labeling: If not already present, affix a hazardous waste label to the container. Fill in all required information, including the accumulation start date and the full chemical name.
-
Storage: Place the sealed and labeled container in the designated satellite accumulation area.
-
Disposal: Once the container is full, or in accordance with your institution's waste pickup schedule, submit a hazardous waste collection request to your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
